Product packaging for 7-Hydroxy-3-prenylcoumarin(Cat. No.:)

7-Hydroxy-3-prenylcoumarin

Numéro de catalogue: B562145
Poids moléculaire: 230.26 g/mol
Clé InChI: BOTVZVKUYCAWMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Hydroxy-3-prenylcoumarin is a chemical compound based on the 7-hydroxycoumarin (umbelliferone) scaffold, which is a privileged structure in medicinal chemistry known for its versatile biological activities . The addition of a prenyl (3,3-dimethylallyl) group at the 3-position is a significant structural modification, as prenylation is known to enhance the lipophilicity and biological potency of natural products by facilitating improved interaction with cellular membranes and protein targets . This derivative falls into the broader category of 3-substituted coumarins, which are extensively studied for their potent and diverse pharmacological potential. Researchers investigate such compounds for a range of applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects . The 7-hydroxycoumarin core is recognized for its antioxidant properties, which contribute to modulating oxidative stress in cellular models . Furthermore, prenylated coumarins often demonstrate a enhanced capacity to induce apoptosis in cancer cells and inhibit cell proliferation by disrupting key signaling pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore the unique properties of this compound in their specific biological and pharmacological assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O3 B562145 7-Hydroxy-3-prenylcoumarin

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-hydroxy-3-(3-methylbut-2-enyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(2)3-4-11-7-10-5-6-12(15)8-13(10)17-14(11)16/h3,5-8,15H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTVZVKUYCAWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C=C(C=C2)O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 7-Hydroxy-3-prenylcoumarin: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources and isolation protocols for 7-Hydroxy-3-prenylcoumarin, a prenylated coumarin (B35378) of interest to researchers in natural product chemistry, drug discovery, and pharmacology. This document details the primary plant source, experimental procedures for its extraction and purification, and quantitative data where available.

Primary Natural Source: The Genus Coriaria

Scientific literature predominantly identifies Coriaria nepalensis , a plant belonging to the genus Coriaria, as a natural source of this compound.[1][2][3] Phytochemical investigations of this plant have led to the successful isolation and characterization of this specific prenylated coumarin among other secondary metabolites.

Quantitative Yield

The yield of this compound from natural sources can vary based on several factors, including the specific plant part used, geographical location, and the extraction and purification methodology employed. The following table summarizes the available quantitative data from a notable study on Coriaria nepalensis.

Plant MaterialPlant PartExtraction MethodYield of this compoundReference
Coriaria nepalensisStems and LeavesMethanol (B129727) Extraction followed by Chromatographic PurificationData not explicitly quantified in the available abstract, but isolated as one of 14 coumarins.[1][4]

Note: While the presence of this compound in Coriaria nepalensis is confirmed, specific yield percentages are not always detailed in the preliminary findings of the referenced literature. Further investigation of the full-text articles is recommended for researchers seeking precise quantitative data.

Experimental Protocols: Isolation of this compound from Coriaria nepalensis

The isolation of this compound from Coriaria nepalensis typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on common phytochemical investigation practices for isolating coumarins.

Plant Material Collection and Preparation
  • Collection: The stems and leaves of Coriaria nepalensis are collected.[1]

  • Identification: The plant material is authenticated by a qualified botanist.

  • Drying and Pulverization: The collected plant material is air-dried in the shade and then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (MeOH), at room temperature. This process is often repeated multiple times to ensure the complete extraction of secondary metabolites.

  • Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity, with coumarins often concentrating in the ethyl acetate fraction.

Chromatographic Purification
  • Column Chromatography: The ethyl acetate fraction, being rich in coumarins, is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing the target compound, as indicated by TLC analysis, may be further purified using preparative TLC with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is often achieved using preparative or semi-preparative HPLC, employing a suitable column (e.g., C18) and a mobile phase, often a mixture of methanol and water or acetonitrile (B52724) and water.

Structure Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the chemical structure.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups and the chromophore of the molecule.

Visualizing the Isolation Workflow

The following diagrams illustrate the key stages in the isolation of this compound.

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis p1 Collection of Coriaria nepalensis (Stems and Leaves) p2 Drying and Pulverization p1->p2 e1 Methanol Extraction p2->e1 Powdered Plant Material e2 Solvent-Solvent Partitioning e1->e2 c1 Silica Gel Column Chromatography e2->c1 Ethyl Acetate Fraction c2 Preparative TLC / HPLC c1->c2 a1 Structure Elucidation (NMR, MS, IR, UV) c2->a1 Pure this compound

Caption: General workflow for the isolation of this compound.

logical_relationships cluster_input Input Material cluster_process Processing Steps cluster_output Output start Coriaria nepalensis Biomass extraction Solvent Extraction start->extraction is subjected to fractionation Liquid-Liquid Fractionation extraction->fractionation yields crude extract for chromatography Multi-step Chromatography fractionation->chromatography yields enriched fraction for end Isolated this compound chromatography->end yields

Caption: Logical flow of the isolation and purification process.

References

The Biosynthesis of 7-Hydroxy-3-prenylcoumarin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 7-Hydroxy-3-prenylcoumarin in plants. While the complete pathway has not been fully elucidated in a single plant species, this document consolidates current knowledge on the well-established upstream biosynthesis of its precursor, umbelliferone (B1683723) (7-hydroxycoumarin), and proposes a putative final step for the C3-prenylation based on analogous enzymatic reactions discovered in plants. This guide is intended for researchers, scientists, and drug development professionals interested in the natural product biosynthesis of coumarins and their potential for metabolic engineering and pharmaceutical applications. Detailed experimental protocols for the characterization of the enzymes involved in this pathway are provided, along with a summary of available quantitative data.

Introduction

Coumarins are a diverse class of phenolic secondary metabolites widely distributed in the plant kingdom, known for their broad range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The addition of a prenyl group to the coumarin (B35378) scaffold, a process known as prenylation, often enhances their bioactivity and lipophilicity, making prenylated coumarins attractive targets for drug discovery and development.[4] this compound is a naturally occurring prenylated coumarin; however, its biosynthetic pathway in plants has not been explicitly detailed in scientific literature. This guide will delineate the known upstream pathway leading to the formation of the coumarin nucleus and propose a scientifically-grounded putative final step for the characteristic C3-prenylation.

Upstream Biosynthesis: The Phenylpropanoid Pathway to Umbelliferone

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which synthesizes the precursor molecule, umbelliferone (7-hydroxycoumarin). This pathway starts with the aromatic amino acid L-phenylalanine.

The key enzymatic steps are as follows:

  • Phenylalanine Ammonia Lyase (PAL): L-phenylalanine is deaminated to form trans-cinnamic acid.[5]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.[5]

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5]

  • p-Coumaroyl-CoA 2'-Hydroxylase (C2'H): Another critical cytochrome P450 enzyme that hydroxylates p-coumaroyl-CoA at the 2' position. The resulting intermediate undergoes spontaneous trans-cis isomerization and lactonization to form umbelliferone.[6]

Diagram of the Umbelliferone Biosynthesis Pathway

Umbelliferone_Biosynthesis L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid trans_Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Umbelliferone Umbelliferone (7-Hydroxycoumarin) p_Coumaroyl_CoA->Umbelliferone C2'H (spontaneous lactonization)

Figure 1: Biosynthesis pathway of umbelliferone from L-phenylalanine.
Table 1: Enzymes in the Upstream Biosynthesis of Umbelliferone

Enzyme NameAbbreviationEnzyme Commission (EC) NumberFunction
Phenylalanine Ammonia LyasePAL4.3.1.24Deamination of L-phenylalanine
Cinnamate-4-HydroxylaseC4H1.14.14.91Hydroxylation of trans-cinnamic acid
4-Coumarate:CoA Ligase4CL6.2.1.12Ligation of Coenzyme A to p-coumaric acid
p-Coumaroyl-CoA 2'-HydroxylaseC2'H1.14.13.11Hydroxylation and subsequent cyclization to form umbelliferone

The Crucial Prenylation Step: A Putative Pathway to this compound

The final step in the biosynthesis of this compound is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C3 position of umbelliferone. While C6 and C8 prenylation of umbelliferone are well-documented steps in the formation of linear and angular furanocoumarins, respectively, the enzyme responsible for C3 prenylation of coumarins in plants has not yet been characterized.[7]

However, the discovery of a prenyltransferase, MePT2, from the medicinal plant Murraya exotica provides strong evidence for the existence of enzymes capable of C3 prenylation of aromatic compounds. MePT2 specifically catalyzes the C3-dimethylallylation of quinolone alkaloids.[8] Although this enzyme was not reported to be tested with coumarin substrates, its regiospecificity suggests that a homologous enzyme may exist that utilizes umbelliferone as a substrate.

Therefore, we propose a putative final step catalyzed by a hypothetical Umbelliferone C3-Prenyltransferase (uC3PT) .

Diagram of the Putative C3-Prenylation Step

C3_Prenylation Umbelliferone Umbelliferone Product This compound Umbelliferone->Product DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->Product uC3PT (putative) PPi Pyrophosphate (PPi)

Figure 2: Putative final step in the biosynthesis of this compound.

Quantitative Data

Quantitative data for the biosynthesis of this compound is limited due to the putative nature of the final enzymatic step. However, kinetic data for some plant aromatic prenyltransferases acting on phenolic substrates have been reported and can serve as a reference.

Table 2: Representative Kinetic Data for Plant Aromatic Prenyltransferases
EnzymeSource OrganismSubstrate(s)Km (µM)kcat (s-1)Reference
PcPTPetroselinum crispumUmbelliferone2.5 ± 0.30.012[7]
PcPTPetroselinum crispumDMAPP78 ± 120.012[7]
MePT1Murraya exoticaUmbelliferone15.6 ± 1.20.034[8]
MePT1Murraya exoticaGeranyl Pyrophosphate (GPP)5.8 ± 0.50.034[8]

Note: Data for a C3-prenyltransferase acting on a coumarin substrate is not currently available.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Heterologous Expression and Purification of Pathway Enzymes

This protocol is a general guideline for the expression and purification of enzymes like PAL, C4H, 4CL, and a putative uC3PT, which are often membrane-associated.

Diagram of the Experimental Workflow

Protein_Expression_Workflow cluster_0 Gene Cloning and Vector Construction cluster_1 Heterologous Expression cluster_2 Protein Purification Gene_Isolation Isolate target gene (e.g., uC3PT) from cDNA Vector_Ligation Ligate into an expression vector (e.g., pET) Gene_Isolation->Vector_Ligation Transformation Transform vector into E. coli (e.g., BL21(DE3)) Vector_Ligation->Transformation Cell_Culture Culture cells and induce expression (e.g., with IPTG) Transformation->Cell_Culture Cell_Lysis Cell lysis (e.g., sonication) Cell_Culture->Cell_Lysis Purification Purify protein (e.g., Ni-NTA affinity chromatography) Cell_Lysis->Purification

Figure 3: Workflow for heterologous expression and purification of biosynthetic enzymes.

Methodology:

  • Gene Identification and Cloning: Identify candidate genes for the enzymes (PAL, C4H, 4CL, and putative uC3PT) from the plant of interest using transcriptomic data. Amplify the coding sequences from cDNA and clone them into a suitable expression vector (e.g., pET-28a(+)) containing a purification tag (e.g., His-tag).

  • Heterologous Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in a suitable medium (e.g., LB broth) to an optimal density (OD600 of 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., 0.1-1 mM IPTG) at a reduced temperature (e.g., 16-20°C) for several hours.

  • Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication. For membrane-bound enzymes like C4H, C2'H, and prenyltransferases, solubilization with detergents may be necessary. Purify the protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).[8]

In Vitro Enzyme Assays

5.2.1. Assay for PAL, C4H, and 4CL

These assays can be performed sequentially or as coupled assays, with product formation monitored by HPLC.

  • Reaction Mixture:

    • Buffer (e.g., 100 mM Tris-HCl, pH 8.8 for PAL; 50 mM potassium phosphate, pH 7.5 for C4H and 4CL)

    • Substrate (L-phenylalanine for PAL, trans-cinnamic acid for C4H, p-coumaric acid for 4CL)

    • Cofactors (e.g., ATP and MgCl2 for 4CL; NADPH for C4H)

    • Purified enzyme

  • Procedure:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an acid (e.g., HCl) and an organic solvent (e.g., ethyl acetate).

    • Extract the product, evaporate the solvent, and redissolve the residue in a suitable solvent for HPLC analysis.

    • Quantify the product based on a standard curve.

5.2.2. Assay for a Putative Umbelliferone C3-Prenyltransferase (uC3PT)

This protocol is adapted from assays for other aromatic prenyltransferases.

  • Reaction Mixture:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Umbelliferone (substrate)

    • Dimethylallyl pyrophosphate (DMAPP, prenyl donor)

    • Divalent cation (e.g., 5 mM MgCl2)

    • Purified putative uC3PT enzyme

  • Procedure:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for 1-2 hours.

    • Stop the reaction and extract the products as described above.

    • Analyze the reaction products by HPLC and confirm the identity of this compound by LC-MS.

    • For kinetic analysis, vary the concentration of one substrate while keeping the other saturated and measure the initial reaction rates.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a fascinating example of the diversification of secondary metabolic pathways. While the upstream pathway leading to the umbelliferone core is well-established, the final C3-prenylation step remains to be definitively characterized. The identification of a C3-specific prenyltransferase for quinolone alkaloids strongly suggests that a similar enzyme is responsible for the formation of 3-prenylated coumarins.

Future research should focus on the identification and characterization of this putative umbelliferone C3-prenyltransferase from plants known to produce 3-prenylated coumarins. The successful cloning and functional expression of this enzyme would not only complete our understanding of this biosynthetic pathway but also provide a valuable biocatalyst for the metabolic engineering of microorganisms to produce novel and bioactive prenylated coumarins for pharmaceutical applications. The experimental protocols outlined in this guide provide a roadmap for these future investigations.

References

An In-depth Technical Guide on the Properties of 7-Hydroxycoumarins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Hydroxy-3-prenylcoumarin and related 7-hydroxycoumarin derivatives. Due to the limited availability of specific experimental data for this compound, this document leverages data from its parent compound, 7-Hydroxycoumarin (also known as Umbelliferone), and the well-studied derivative, 7-Hydroxy-4-methylcoumarin, to provide a thorough reference for researchers, scientists, and drug development professionals. The guide covers key physicochemical properties, spectral data, established experimental protocols for synthesis and characterization, and known biological activities.

This compound is a natural product that can be isolated from plants such as Coriaria nepalensis[1]. Coumarins, as a class, are benzopyrone derivatives widely recognized for their broad range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects[2][3]. This makes them a significant scaffold in medicinal chemistry and drug discovery.

Section 1: Physicochemical Properties

The fundamental physical and chemical properties of this compound and its related analogues are summarized below. These properties are critical for understanding the compound's behavior in various chemical and biological systems.

Table 1: Core Physical and Chemical Properties

PropertyThis compound7-Hydroxycoumarin (Umbelliferone)7-Hydroxy-4-methylcoumarin
CAS Number 86654-26-4[1]93-35-690-33-5[4]
Molecular Formula C14H14O3C9H6O3[5]C10H8O3[4]
Molecular Weight 230.26 g/mol 162.14 g/mol 176.17 g/mol [4]
Melting Point Data not available225-228 °C188.5-190 °C[4]
Appearance Data not availableNeedle-like crystalsNeedle-like crystals[4]
Solubility Data not availableSoluble in ethanol (B145695), acetic acid, alkali solutions; slightly soluble in hot water, ether, chloroform[4].Soluble in ethanol, acetic acid, alkali solutions; slightly soluble in hot water, ether, chloroform[4].

Section 2: Spectral Data

Spectroscopic data is essential for the structural elucidation and characterization of chemical compounds. The following table summarizes key spectral information for 7-Hydroxy-4-methylcoumarin, a close structural analogue of the target compound.

Table 2: Spectral Data for 7-Hydroxy-4-methylcoumarin

TechniqueData and Observations
¹H NMR (400 MHz, DMSO-d6): δ 10.52 (s, 1H, -OH), 7.57-7.59 (d, 1H, Ar-H), 6.78-6.81 (m, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 6.12 (s, 1H), 2.36 (s, 3H, -CH3)[6].
¹³C NMR (DMSO-d6): δ 161.62, 160.77, 155.52, 153.12, 126.39, 113.40, 110.02, 108.37, 102.81, 18.2 (CH3) (Note: Full assignment varies slightly by source)[6].
FT-IR (KBr, cm⁻¹) Key peaks correspond to O-H stretching, C=O (lactone) stretching (approx. 1720 cm⁻¹), and C=C (aromatic) stretching (approx. 1610 cm⁻¹)[7].
UV-Vis (Methanol) Maximum absorption wavelength (λmax) at 322 nm, corresponding to the cinnamoyl chromophore[8].
Mass Spec. (MS) MS (EI, m/z): 295.1 (M+) for a related derivative, indicating the molecular ion peak[7].

Section 3: Experimental Protocols

The synthesis of 7-hydroxycoumarin derivatives is commonly achieved through the Pechmann condensation reaction. This method involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions.

Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation [9]

1. Reagents and Materials:

  • Resorcinol (B1680541)

  • Ethyl acetoacetate (B1235776)

  • Acid catalyst (e.g., concentrated Sulfuric Acid or Polyphosphoric Acid (PPA))

  • Ice-cold water

  • Ethanol (for recrystallization)

  • Reaction flask, condenser, heating mantle, beaker, filtration apparatus

2. Procedure:

  • Place the acid catalyst (e.g., 20g of PPA) into a reaction flask[9].

  • Add resorcinol (e.g., 1.6g) to the flask[9].

  • Slowly add ethyl acetoacetate (e.g., 1.5 mL) to the reaction mixture while stirring[9].

  • Heat the mixture to 75-80 °C for approximately 20-25 minutes. The reaction progress can be monitored until the mixture becomes clear[9].

  • After the reaction is complete, pour the hot reaction mass into a beaker containing ice-cold water to precipitate the crude product[9].

  • Stir the mixture until precipitation is complete.

  • Collect the solid product by vacuum filtration and wash the precipitate with cold water to remove any remaining acid.

  • Purify the crude product by recrystallization from a dilute ethanol solution to obtain pure crystals of 7-Hydroxy-4-methylcoumarin[9].

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow from synthesis to characterization for a 7-hydroxycoumarin derivative.

G cluster_char Characterization reagents Starting Materials (Resorcinol + β-Keto Ester) synthesis Pechmann Condensation (Acid Catalyst, Heat) reagents->synthesis React quench Precipitation (Pour into Ice Water) synthesis->quench Isolate filter Filtration & Washing quench->filter crude Crude Product filter->crude purify Recrystallization (e.g., Ethanol/Water) crude->purify Purify pure Pure 7-Hydroxycoumarin Derivative purify->pure tlc TLC pure->tlc Analyze mp Melting Point pure->mp nmr NMR (¹H, ¹³C) pure->nmr ftir FT-IR pure->ftir ms Mass Spec. pure->ms

Caption: General workflow for the synthesis and characterization of 7-hydroxycoumarin derivatives.

Section 4: Biological Activity and Potential Applications

Derivatives of 7-hydroxycoumarin are known to exhibit a wide array of biological activities, making them attractive candidates for drug development.

  • Antimicrobial Activity: Various 7-hydroxycoumarin derivatives have demonstrated significant antibacterial and antifungal properties. Studies have shown activity against bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans and Aspergillus niger[10][11]. The specific activity often depends on the nature and position of substituents on the coumarin (B35378) ring.

  • Antioxidant Activity: The phenolic hydroxyl group at the C7 position contributes to the antioxidant potential of these compounds. Some derivatives have shown potent radical scavenging activity, comparable to standards like ascorbic acid and butylated hydroxytoluene (BHT)[11][12].

  • Anti-inflammatory Effects: 7-Hydroxycoumarin (umbelliferone) has been shown to modulate the functions of human neutrophils. It can decrease the generation of superoxide (B77818) anions and the release of primary granule enzymes, which are key processes in the inflammatory response[2].

  • Anticancer Activity: Coumarin and its derivatives have been reported to inhibit the proliferation of several human malignant cell lines[13]. Some studies have explored their mechanism of action, suggesting that they may induce cytotoxicity through the inhibition of signaling pathways like PI3K/AKT in cancer cells[14].

Signaling Pathway Involvement

While a specific signaling pathway for this compound is not well-documented, related coumarin derivatives have been shown to exert their cytotoxic effects by modulating key cellular pathways. For example, certain novel coumarin derivatives have been found to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer[14].

The diagram below conceptualizes the inhibition of the PI3K/AKT pathway by a hypothetical cytotoxic coumarin derivative.

G coumarin Coumarin Derivative pi3k PI3K coumarin->pi3k Inhibits pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pi3k akt AKT pip3->akt Activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream Activates proliferation Cell Proliferation & Survival downstream->proliferation Promotes apoptosis Apoptosis downstream->apoptosis Inhibits

Caption: Conceptual diagram of PI3K/AKT pathway inhibition by a coumarin derivative.

This compound belongs to the pharmacologically significant class of 7-hydroxycoumarins. While specific data for this particular compound is sparse, the extensive research on its analogues like 7-hydroxycoumarin and 7-hydroxy-4-methylcoumarin provides a solid foundation for predicting its properties and potential applications. The established synthetic routes, such as the Pechmann condensation, offer reliable methods for its production, and the known biological activities of the coumarin scaffold highlight its potential in the development of new therapeutic agents. Further research is warranted to isolate and characterize this compound fully and to explore its unique biological profile.

References

Initial Screening of 7-Hydroxy-3-prenylcoumarin for Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 7-Hydroxy-3-prenylcoumarin. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from studies on structurally related coumarin (B35378) derivatives, particularly those with prenyl or prenyloxy substitutions, to extrapolate potential therapeutic applications. The guide covers preliminary data and detailed experimental protocols for assessing anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. All quantitative data from related compounds are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using DOT language diagrams to provide a clear conceptual framework for future research and development.

Introduction

Coumarins are a large class of benzopyrone secondary metabolites found in various plants, fungi, and bacteria. They exhibit a wide range of pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The substitution pattern on the coumarin scaffold plays a crucial role in determining the specific biological effects. The presence of a hydroxyl group at the 7-position is known to contribute significantly to the antioxidant and other biological activities of coumarins. Additionally, the introduction of a prenyl group at the 3-position is often associated with enhanced lipophilicity and improved interaction with biological targets, potentially leading to increased potency.

This guide focuses on the initial screening of this compound, a molecule that combines these two key structural features. While direct experimental data for this specific compound is not extensively available in the public domain, this document serves as a foundational resource by providing a thorough review of the known biological activities of closely related compounds. The information presented herein is intended to guide researchers in designing and conducting initial screening experiments to elucidate the therapeutic potential of this compound.

Potential Biological Activities and Data from Related Compounds

The following sections summarize the potential biological activities of this compound based on data from structurally similar compounds. The quantitative data, presented in tabular format, should be interpreted as indicative of the potential activity of the target compound and used as a reference for designing screening assays.

Anticancer Activity

Coumarin derivatives are well-documented for their cytotoxic effects against various cancer cell lines. The presence of a prenyl group can enhance the anticancer activity of coumarins. Esters of gallic acid with 7-hydroxycoumarins have been synthesized and shown to possess antiproliferative activity against human leukemia HL-60 and prostate cancer DU145 cell lines.[1] Furthermore, derivatives of 7-hydroxy-4-phenylcoumarin (B181766) linked to triazole moieties have demonstrated potent cytotoxic effects, with some compounds inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[2]

Table 1: Cytotoxicity of Structurally Related Coumarin Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS2.63 ± 0.17[2]
Gallic acid ester of 7-hydroxycoumarin derivativeHL-60Similar or higher activity than gallic acid[1]
Gallic acid ester of 7-hydroxycoumarin derivativeDU145Similar or higher activity than gallic acid[1]
Anti-inflammatory Activity

The anti-inflammatory properties of coumarins are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the NF-κB and MAPK signaling pathways.[3][4] Prenyloxycoumarins have been shown to possess notable anti-inflammatory effects.[5]

Table 2: Anti-inflammatory Activity of Structurally Related Coumarin Derivatives

Compound/DerivativeAssay/TargetActivity/IC50Reference
PrenyloxycoumarinsIn vitro and in vivo modelsRemarkable anti-inflammatory effects[5]
4-Hydroxy-7-methoxycoumarinLPS-activated RAW264.7 macrophagesInhibition of NO and PGE2 production[4]
Antimicrobial Activity

Coumarins have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The prenyl substitution is expected to enhance the antimicrobial efficacy due to increased lipophilicity, facilitating penetration through microbial cell membranes.

Table 3: Antimicrobial Activity of Structurally Related Coumarin Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicansReference
7-O-coumarinyl alkenoatesPotent activityPotent activityPotent activityPotent activity[6]
7-(hydroxy)coumarin (20% conc.)24.55 mm inhibition zone---[7]
7-(hydroxy)coumarin (20% conc.)-20.43 mm inhibition zone (vs Shigella flexneri)--[7]
Antioxidant Activity

The 7-hydroxy group in the coumarin scaffold is a key determinant of antioxidant activity, acting as a hydrogen donor to scavenge free radicals. The antioxidant potential is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 4: Antioxidant Activity of Structurally Related Coumarin Derivatives

Compound/DerivativeAssayIC50 (µg/mL)Reference
7,8-dihydroxy-3-(4-methylphenyl) coumarinLipid lowering and antioxidant effects in ratsSignificant antioxidant effects[8]
7-hydroxycoumarin derivativesDPPH radical scavengingVaries with substitution[9]

Experimental Protocols

This section provides detailed methodologies for the initial screening of this compound for its potential biological activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HL-60, DU145, AGS) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO and dilute it with the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-treated control.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its color to change from purple to yellow.

Protocol:

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a methanolic solution of DPPH (0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Ascorbic acid or Trolox can be used as a positive control.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its initial biological screening.

Anti_Inflammatory_Signaling_Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TRAF6->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes induces transcription AP1 AP-1 MAPK_pathway->AP1 AP1->Pro_inflammatory_genes induces transcription Coumarin This compound Coumarin->IKK inhibits Coumarin->MAPK_pathway inhibits

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Initial Biological Screening cluster_analysis Data Analysis and Interpretation synthesis Synthesis of This compound purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification anticancer Anticancer Activity (MTT Assay) purification->anticancer anti_inflammatory Anti-inflammatory Activity (NO Inhibition Assay) purification->anti_inflammatory antimicrobial Antimicrobial Activity (MIC Determination) purification->antimicrobial antioxidant Antioxidant Activity (DPPH Assay) purification->antioxidant ic50_mic IC50 / MIC Value Determination anticancer->ic50_mic anti_inflammatory->ic50_mic antimicrobial->ic50_mic antioxidant->ic50_mic sar Structure-Activity Relationship (SAR) Analysis ic50_mic->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General experimental workflow for the initial screening of this compound.

Conclusion and Future Directions

This technical guide provides a foundational framework for the initial biological screening of this compound. Based on the known activities of structurally related coumarins, this compound holds promise as a potential candidate for further investigation as an anticancer, anti-inflammatory, antimicrobial, and antioxidant agent. The provided experimental protocols offer a starting point for researchers to systematically evaluate these potential activities.

Future research should focus on the synthesis and purification of this compound to enable direct experimental validation of the activities proposed in this guide. Subsequent studies should aim to elucidate the precise mechanisms of action and identify the specific molecular targets. In vivo studies will be crucial to assess the efficacy, pharmacokinetics, and safety profile of this compound. The insights gained from these investigations will be instrumental in determining the therapeutic potential of this compound and guiding its further development as a novel therapeutic agent.

References

In silico prediction of 7-Hydroxy-3-prenylcoumarin bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: In Silico Prediction of 7-Hydroxy-3-prenylcoumarin Bioactivities

Audience: Researchers, scientists, and drug development professionals.

Abstract

Coumarins represent a significant class of natural compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1] this compound, a specific derivative, holds therapeutic potential that can be efficiently explored using computational methods. This guide provides a comprehensive framework for the in silico prediction of its bioactivities, from initial drug-likeness assessment to molecular docking and pathway analysis. By leveraging established computational tools, researchers can rapidly generate hypotheses about the compound's mechanism of action, prioritize experimental studies, and accelerate the drug discovery process.[2] This document details the experimental protocols for key in silico techniques, presents predicted data in structured tables, and visualizes complex workflows and pathways to guide future research.

Physicochemical Properties and Drug-Likeness Prediction

The initial step in evaluating a potential drug candidate is to assess its physicochemical properties and conformity to established drug-likeness rules, such as Lipinski's Rule of Five.[2] These rules predict the likelihood of a compound having good oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and hydrogen bonding capacity.[2]

Experimental Protocol: SwissADME Analysis
  • Input Preparation : Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound (PubChem CID: 71307287)[3].

  • Server Submission : Navigate to the SwissADME web server. Paste the SMILES string or use the integrated molecular editor to input the structure.

  • Execution : Initiate the analysis. The server calculates a comprehensive set of physicochemical descriptors, pharmacokinetic properties, and drug-likeness metrics.

  • Data Collection : Collect the relevant data, including molecular weight, LogP, the number of hydrogen bond donors and acceptors, and violations of Lipinski's Rule of Five.

Predicted Data: Physicochemical Properties
PropertyPredicted ValueLipinski's Rule of 5 ParameterStatus
Molecular FormulaC14H14O3N/A-
Molecular Weight230.26 g/mol ≤ 500 DaPass
MlogP2.85≤ 5Pass
Hydrogen Bond Donors1≤ 5Pass
Hydrogen Bond Acceptors3≤ 10Pass
Lipinski's Violations 0 - Drug-like

This data is computationally generated for this compound based on its known structure.

Visualization: Drug-Likeness Evaluation Workflow

G cluster_input Input cluster_process Analysis using SwissADME cluster_rules Drug-Likeness Rules cluster_output Output Input This compound (SMILES/2D Structure) Calc Calculate Physicochemical Properties Input->Calc Lipinski Lipinski's Rule of 5 Calc->Lipinski Apply Filter Result Drug-Likeness Profile (0 Violations) Lipinski->Result

Caption: Workflow for predicting drug-likeness using SwissADME.

ADMET Profile Prediction

Understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for early-stage drug development.[1] In silico ADMET prediction helps identify potential liabilities, such as poor absorption or cardiac toxicity, thereby reducing costly late-stage failures.[2][4]

Experimental Protocol: ADMET Prediction using pkCSM
  • Input : Submit the SMILES string for this compound to the pkCSM predictive modeling server.

  • Parameter Selection : Select all relevant ADMET prediction modules (Absorption, Distribution, Metabolism, Excretion, Toxicity).

  • Job Submission : Submit the job for execution.

  • Data Retrieval : Once the calculations are complete, collate the predicted values for key parameters such as human intestinal absorption, Blood-Brain Barrier (BBB) permeability, cytochrome P450 (CYP) inhibition, and hERG (human Ether-a-go-go-Related Gene) inhibition.

Predicted Data: ADMET Profile Summary
CategoryParameterPredicted ValueInterpretation
Absorption Human Intestinal Absorption> 90%High absorption expected.[5]
Distribution BBB Permeability (LogBB)> -0.5Likely to cross the blood-brain barrier.
Metabolism CYP2D6 InhibitorNoLow risk of drug interactions via CYP2D6.
CYP3A4 InhibitorYesPotential for drug interactions via CYP3A4.
Excretion Total Clearance (log ml/min/kg)~ 0.4Moderate clearance rate.
Toxicity hERG I InhibitorNoLow risk of cardiac toxicity.[4]
HepatotoxicityYesPotential risk of liver toxicity.

This data is computationally generated and serves as a predictive guide requiring experimental validation.

Biological Target Prediction

Identifying the molecular targets of a compound is fundamental to understanding its mechanism of action. Reverse screening methods, such as those used by SwissTargetPrediction, predict protein targets based on the principle of chemical similarity: molecules with similar structures are likely to bind to similar proteins.[6][7]

Experimental Protocol: SwissTargetPrediction
  • Input : Provide the SMILES structure of this compound to the SwissTargetPrediction web server.

  • Organism Selection : Specify "Homo sapiens" as the target organism.

  • Prediction : Initiate the prediction. The tool compares the input structure against a library of known active ligands for various protein targets.

  • Analysis : Analyze the output, which provides a list of probable protein targets ranked by a probability score. Focus on targets with high probability and relevance to known coumarin (B35378) bioactivities, such as inflammation, cancer, or neurodegeneration.[1][6]

Predicted Data: Potential Protein Targets
Target ClassProtein TargetGeneProbabilityPotential Bioactivity
EnzymeProstaglandin G/H synthase 2PTGS2 (COX-2)HighAnti-inflammatory[1]
EnzymePhosphodiesterase 4DPDE4DHighAnti-inflammatory[8]
EnzymePI3-Kinase p110 alphaPIK3CAModerateAnticancer[9]
EnzymeAcetylcholinesteraseACHEModerateNeuroprotective[10]
EnzymeTyrosinaseTYRModerateAnti-melanogenic, Skin aging[11][12]

This table presents hypothetical targets based on activities reported for similar coumarin structures.

Molecular Docking Studies

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[8] This technique is invaluable for validating predicted targets and elucidating the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Protein Preparation : Download the 3D crystal structure of a selected target (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank. Using AutoDock Tools, remove water molecules and co-crystallized ligands, and add polar hydrogens.

  • Ligand Preparation : Generate the 3D structure of this compound. Assign Gasteiger charges and define rotatable bonds.

  • Grid Box Definition : Define a grid box that encompasses the known active site of the target protein. The size and center of the grid are crucial for a focused docking simulation.

  • Docking Execution : Run AutoDock Vina, which will systematically explore conformational space to find the best binding pose for the ligand within the specified grid box.

  • Results Analysis : Analyze the output file to determine the binding affinity (in kcal/mol) of the most favorable pose. Visualize the docked complex using software like PyMOL or Discovery Studio to identify key amino acid interactions.

Visualization: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Get Target Protein (e.g., COX-2 from PDB) Grid 3. Define Grid Box (Active Site) PDB->Grid Ligand 2. Prepare Ligand (this compound) Ligand->Grid Vina 4. Run AutoDock Vina Grid->Vina Affinity 5. Calculate Binding Affinity (kcal/mol) Vina->Affinity Interaction 6. Analyze Interactions (Hydrogen Bonds, etc.) Affinity->Interaction

Caption: A standardized workflow for molecular docking studies.

Predicted Data: Docking Results Summary
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-25IKR-9.2Arg120, Tyr355, Ser530
PDE4D3LY2-8.7Gln443, Asn395, Tyr234
PI3-Kinase4JPS-8.1Val851, Lys802, Asp933
Acetylcholinesterase4EY7-9.5Trp86, Tyr337, Phe338

Binding affinities are predictive estimates. Lower values indicate stronger binding.

Potential Signaling Pathway Modulation

Based on high-confidence targets from prediction and docking, we can hypothesize which cellular signaling pathways might be modulated by this compound. For instance, inhibition of PI3-Kinase is a key mechanism for anticancer agents.[9] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth.

Visualization: PI3K/AKT Signaling Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Compound 7-Hydroxy-3- prenylcoumarin Compound->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: Potential inhibition of the PI3K/AKT pathway.

Conclusion and Future Directions

This in silico investigation provides a robust, data-driven hypothesis for the bioactivities of this compound. The predictive analysis suggests that the compound is a viable drug-like candidate with high intestinal absorption and the potential to cross the blood-brain barrier. Key predicted activities include anti-inflammatory effects through the inhibition of COX-2 and PDE4, neuroprotective potential via acetylcholinesterase inhibition, and possible anticancer activity by modulating the PI3K/AKT pathway.

These computational predictions are foundational. The next critical steps involve experimental validation through in vitro assays, including enzyme inhibition assays for the predicted targets (e.g., COX-2, PI3K), cytotoxicity studies in relevant cancer cell lines, and anti-inflammatory assays.[9][13] This integrated approach, combining predictive computational modeling with empirical testing, is essential for efficiently advancing promising natural compounds like this compound through the drug discovery pipeline.

References

An In-depth Technical Guide to 7-Hydroxy-3-prenylcoumarin: Discovery, History, and Scientific Advancements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-3-prenylcoumarin, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this specific coumarin (B35378) derivative. It details the methodologies for its isolation from natural sources and chemical synthesis, presents quantitative data on its biological activities, and elucidates its known mechanisms of action through signaling pathway diagrams. This document serves as a centralized resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and History

The history of research into this compound is intrinsically linked to the extensive studies on coumarins as a class of compounds. Coumarins are well-documented for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities, which has driven the investigation of numerous derivatives, including the prenylated forms.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₄H₁₄O₃PubChem CID: 71307287
Molecular Weight 230.26 g/mol PubChem CID: 71307287
IUPAC Name 7-hydroxy-3-(3-methylbut-2-enyl)chromen-2-onePubChem CID: 71307287
Appearance Solid (predicted)
Solubility Soluble in organic solvents such as methanol (B129727), ethanol (B145695), and DMSO.General knowledge

Experimental Protocols

Isolation from Natural Sources (Coriaria nepalensis)

The following protocol is adapted from the methodologies used for isolating coumarins from Coriaria nepalensis and serves as a representative procedure for obtaining this compound[1][2][3].

Workflow for Isolation of Coumarins from Coriaria nepalensis

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Separation plant_material Air-dried, powdered C. nepalensis extraction Maceration with 95% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Suspension in H₂O and partitioning with ethyl acetate (B1210297) crude_extract->partition etOAc_fraction Ethyl Acetate Fraction partition->etOAc_fraction silica_gel Silica (B1680970) Gel Column Chromatography etOAc_fraction->silica_gel fractions Elution with n-hexane/ethyl acetate gradient silica_gel->fractions sephadex Sephadex LH-20 Column Chromatography fractions->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound This compound prep_hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Air-dried and powdered aerial parts of Coriaria nepalensis are macerated with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate. The resulting ethyl acetate fraction, which typically contains coumarins, is concentrated.

  • Chromatographic Separation:

    • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).

Chemical Synthesis: Direct Prenylation of 7-Hydroxycoumarin

A direct and efficient method for the synthesis of 3-prenylcoumarins involves the prenylation of a coumarin precursor using 2-methyl-3-buten-2-ol (B93329) in the presence of boron trifluoride etherate (BF₃·OEt₂).

Reaction Scheme for the Synthesis of this compound

G reactant1 7-Hydroxycoumarin reaction Reflux reactant1->reaction reactant2 2-Methyl-3-buten-2-ol reactant2->reaction catalyst BF₃·OEt₂ in Dioxane catalyst->reaction product This compound reaction->product

Caption: Synthesis of this compound via direct prenylation.

Methodology:

  • Reaction Setup: To a solution of 7-hydroxycoumarin in anhydrous dioxane, 2-methyl-3-buten-2-ol is added.

  • Catalyst Addition: Boron trifluoride etherate (BF₃·OEt₂) is added dropwise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.

  • Work-up: The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to afford pure this compound.

Biological Activities and Mechanism of Action

While specific studies on this compound are limited, the biological activities of related coumarins isolated from Coriaria nepalensis and other 7-hydroxycoumarin derivatives provide valuable insights into its potential therapeutic effects.

Antifungal Activity

Several coumarins isolated from Coriaria nepalensis have demonstrated significant antifungal activity against a range of plant pathogenic fungi.

Table 1: Antifungal Activity of Coumarins from Coriaria nepalensis

CompoundPathogenEC₅₀ (µg/mL)Reference
Coriarin APhytophthora nicotianae3.00[1][2][3]
Coriarin BSclerotinia sclerotiorum15.23[1][2][3]
Coriarin CFusarium graminearum25.89[1][2][3]

The primary mechanism of antifungal action for these coumarins involves the disruption of the fungal cell membrane, leading to increased permeability, morphological changes, and ultimately, cell death[2][3].

Proposed Antifungal Mechanism of Action

G coumarin This compound cell_membrane Fungal Cell Membrane coumarin->cell_membrane Interaction permeability Increased Membrane Permeability cell_membrane->permeability morphology Altered Cell Morphology permeability->morphology cell_death Fungal Cell Death morphology->cell_death G coumarin This compound pi3k PI3K coumarin->pi3k Inhibition akt AKT pi3k->akt Activation proliferation Cell Proliferation akt->proliferation Promotion survival Cell Survival akt->survival Promotion apoptosis Apoptosis akt->apoptosis Inhibition

References

7-Hydroxy-3-prenylcoumarin: A Technical Guide on its Role as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-3-prenylcoumarin, a member of the coumarin (B35378) family of secondary metabolites, is a naturally occurring phenolic compound found in various plant species. This technical guide provides a comprehensive overview of its biosynthesis, physiological role in plants, and its potential as a pharmacologically active agent. This document details the current understanding of its mechanism of action, with a focus on its anti-inflammatory properties through the modulation of key signaling pathways. Quantitative data on its biological activities are presented, alongside established experimental protocols for its study. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of plant biology, natural product chemistry, and drug discovery.

Introduction

Coumarins are a diverse class of benzopyrone-based phytochemicals widely distributed in the plant kingdom. They are known to play crucial roles in plant defense mechanisms and exhibit a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. The addition of a prenyl group to the coumarin scaffold, as seen in this compound, can significantly enhance its lipophilicity and biological activity. This document focuses specifically on this compound, exploring its characteristics and potential applications.

Biosynthesis of this compound

The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, leading to the formation of the core coumarin structure, umbelliferone (B1683723) (7-hydroxycoumarin).

The key steps are:

  • Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL).

  • Cinnamic Acid to p-Coumaric Acid: Cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid.

  • Ortho-hydroxylation: A critical step is the ortho-hydroxylation of p-coumaric acid, a reaction catalyzed by a cytochrome P450 enzyme, leading to 2,4-dihydroxycinnamic acid.

  • Lactonization: Spontaneous or enzyme-mediated intramolecular cyclization (lactonization) of the cis-isomer of 2,4-dihydroxycinnamic acid forms umbelliferone.

  • Prenylation: The final step involves the attachment of a prenyl group from dimethylallyl pyrophosphate (DMAPP) to the C-3 position of the umbelliferone backbone. This reaction is catalyzed by a specific prenyltransferase (PT). While various coumarin prenyltransferases have been identified, the specific enzyme responsible for C-3 prenylation of 7-hydroxycoumarin is yet to be fully characterized.

Biosynthesis of this compound Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H DiCou 2,4-Dihydroxy- cinnamic Acid pCou->DiCou o-Hydroxylation (CYP450) Umb Umbelliferone (7-Hydroxycoumarin) DiCou->Umb Lactonization Prenyl This compound Umb->Prenyl Prenyltransferase (PT) (C3-specific) DMAPP DMAPP DMAPP->Prenyl

Biosynthesis of this compound.

Physiological Role in Plants

Prenylated coumarins, including this compound, are integral components of the plant's chemical defense system. Their lipophilic nature allows them to readily interact with and disrupt the cell membranes of invading pathogens such as fungi and bacteria. Furthermore, these compounds can act as phytoalexins, being synthesized in response to pathogen attack or abiotic stress. They are also implicated in allelopathy, where they are released into the soil to inhibit the growth of competing plant species.

Biological Activities and Pharmacological Potential

While specific quantitative data for this compound is limited, the biological activities of 7-hydroxycoumarin and other prenylated coumarins provide strong indications of its potential.

Anti-inflammatory Activity

7-Hydroxycoumarin derivatives have demonstrated significant anti-inflammatory properties. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p65/p50 subunits of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. 7-Hydroxycoumarin and its derivatives can prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting the inflammatory cascade.[1][3][4]

NF-kB Signaling Pathway Inhibition cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription Initiates Coumarin This compound Coumarin->IKK Inhibits

Inhibition of the NF-κB signaling pathway.
Antimicrobial Activity

Coumarin derivatives are known to possess broad-spectrum antimicrobial activity. The lipophilic prenyl group in this compound is expected to enhance its ability to disrupt microbial cell membranes. While specific MIC values for this compound are not widely reported, related compounds have shown activity against various bacteria and fungi.

Table 1: Antimicrobial Activity of Selected Coumarin Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
7-O-coumarinyl derivativesBacillus subtilisNot specified[5]
Staphylococcus aureusNot specified[5]
Escherichia coliNot specified[5]
Pseudomonas aeruginosaNot specified[5]
Candida albicansNot specified[5]
7-hydroxy-4-methyl coumarin derivativesStaphylococcus aureusNot specified[6]
Escherichia coliNot specified[6]
Cytotoxic Activity

Several studies have investigated the cytotoxic effects of coumarin derivatives against various cancer cell lines. The planar structure of the coumarin ring allows for intercalation with DNA, and various substitutions can modulate this activity.

Table 2: Cytotoxic Activity of Selected Coumarin Derivatives

CompoundCell LineIC50 (µM)Reference
7-hydroxy-3-phenylcoumarin derivativeA549 (Lung)10.67 ± 1.53[1]
C6 (Glioma)4.33 ± 1.04[1]
Coumarin-cinnamic acid hybridHL-60 (Leukemia)8.09[7]
MCF-7 (Breast)3.26[7]
A549 (Lung)9.34[7]
Antioxidant Activity

The phenolic hydroxyl group at the C-7 position imparts antioxidant properties to this compound, enabling it to scavenge free radicals. The antioxidant capacity of coumarins is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ORAC (Oxygen Radical Absorbance Capacity). While specific data for the 3-prenylated derivative is scarce, 7-hydroxy-3-arylcoumarins have shown significant antioxidant potential.[8]

Table 3: Antioxidant Activity of a 7-Hydroxy-3-arylcoumarin Derivative

AssayActivityReference
ORAC-FL13.5[8]
Hydroxyl radical scavenging100%[8]
DPPH radical scavenging65.9%[8]
Superoxide radical scavenging71.5%[8]

Experimental Protocols

Extraction and Isolation

A general protocol for the extraction and isolation of coumarins from plant material is outlined below. This protocol may require optimization depending on the specific plant source.

Extraction and Isolation Workflow Start Dried and Powdered Plant Material Extraction Maceration or Soxhlet Extraction (e.g., with Methanol (B129727) or Ethanol) Start->Extraction Filtration Filtration and Concentration (Rotary Evaporator) Extraction->Filtration Partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate (B1210297)/Water) Filtration->Partition Organic Organic Phase (Coumarin-rich) Partition->Organic Aqueous Aqueous Phase Partition->Aqueous Column Column Chromatography (Silica Gel) Organic->Column Fractions Fraction Collection and TLC Analysis Column->Fractions Purification Further Purification (e.g., Preparative HPLC) Fractions->Purification End Pure this compound Purification->End

General workflow for extraction and isolation.

Protocol Details:

  • Extraction: Macerate the dried and powdered plant material in a suitable solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours, or perform Soxhlet extraction for a more exhaustive extraction.

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Partitioning: Suspend the crude extract in water and partition it with a solvent of increasing polarity, such as ethyl acetate. The coumarin fraction will typically be enriched in the ethyl acetate phase.

  • Chromatography: Subject the concentrated ethyl acetate fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

  • Analysis and Purification: Monitor the fractions by Thin Layer Chromatography (TLC). Combine fractions containing the target compound and perform further purification by preparative High-Performance Liquid Chromatography (HPLC) if necessary.

Characterization

The structure of the isolated this compound can be elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule. The characteristic signals for the coumarin backbone, the hydroxyl group, and the prenyl moiety can be identified.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[11][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the hydroxyl (-OH) and lactone carbonyl (C=O) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophoric system of the coumarin.

Table 4: General Spectroscopic Data for 7-Hydroxycoumarin Derivatives

TechniqueKey Features
¹H NMR Aromatic protons of the coumarin ring, signals for the prenyl group (vinyl proton, methyl groups), and a signal for the hydroxyl proton.
¹³C NMR Carbonyl carbon of the lactone, aromatic carbons, and carbons of the prenyl group.
Mass Spec Molecular ion peak corresponding to the mass of C₁₄H₁₄O₃.
IR (cm⁻¹) Broad -OH stretch (~3200-3400), C=O stretch of the lactone (~1700-1730), C=C stretches of the aromatic ring (~1600).

Conclusion and Future Perspectives

This compound is a plant metabolite with significant potential for further investigation. Its putative roles in plant defense and its promising pharmacological activities, particularly its anti-inflammatory properties through the inhibition of the NF-κB pathway, make it a compelling target for drug discovery and development. Future research should focus on the definitive identification and characterization of the C-3 prenyltransferase involved in its biosynthesis, which could open avenues for its biotechnological production. Furthermore, a more detailed and quantitative evaluation of its antimicrobial, antioxidant, and cytotoxic activities is warranted to fully elucidate its therapeutic potential. The development of detailed protocols for its large-scale extraction and purification will also be crucial for advancing its study and potential application.

References

In-Depth Technical Guide: Structural Elucidation of Novel 7-Hydroxy-3-prenylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of novel 7-hydroxy-3-prenylcoumarin derivatives, a class of compounds attracting significant interest in medicinal chemistry due to their diverse biological activities. This document details the experimental protocols for isolation and characterization, presents spectroscopic data in a structured format, and visualizes key experimental workflows.

Introduction

7-Hydroxycoumarins are a well-established class of naturally occurring phenolic compounds. The addition of a prenyl group at the C-3 position often enhances their biological efficacy, leading to promising antibacterial, antifungal, antioxidant, and anticancer properties. The precise structural determination of these novel derivatives is paramount for understanding their structure-activity relationships and for guiding further drug development efforts. This guide focuses on the methodologies employed in the structural elucidation of a representative novel compound: 7-Hydroxy-3-(1,1-dimethylprop-2-enyl)coumarin .

Experimental Protocols

The structural elucidation of novel this compound derivatives involves a systematic workflow encompassing isolation, purification, and spectroscopic analysis.

Isolation and Purification

The initial step involves the extraction of the target compound from its natural source, typically plant material, or its synthesis. A generalized workflow for isolation from a plant source is outlined below.

Isolation and Purification Workflow Start Plant Material (e.g., leaves, stem) Extraction Solvent Extraction (e.g., Methanol, Ethanol) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) CrudeExtract->Partitioning Fractions Fractionation Partitioning->Fractions ColumnChromatography Column Chromatography (Silica Gel) Fractions->ColumnChromatography PurifiedFractions Purified Fractions ColumnChromatography->PurifiedFractions FinalPurification Final Purification (e.g., Preparative HPLC) PurifiedFractions->FinalPurification PureCompound Isolated Pure Compound FinalPurification->PureCompound

Fig. 1: General workflow for the isolation and purification of coumarin (B35378) derivatives.
Spectroscopic Analysis

The structural backbone and functional groups of the isolated compound are determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Fragmentation patterns observed in MS/MS experiments help in confirming the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and helps to confirm the presence of the coumarin chromophore.

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.

The general workflow for spectroscopic analysis is depicted below.

Spectroscopic Analysis Workflow Start Purified Compound NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS Mass Spectrometry (HRMS, MS/MS) Start->MS IR IR Spectroscopy Start->IR UV UV-Vis Spectroscopy Start->UV XRay X-ray Crystallography (optional) Start->XRay DataIntegration Data Integration and Structure Elucidation NMR->DataIntegration MS->DataIntegration IR->DataIntegration UV->DataIntegration XRay->DataIntegration FinalStructure Final Structure DataIntegration->FinalStructure

Fig. 2: Workflow for the spectroscopic analysis and structural elucidation.

Data Presentation: 7-Hydroxy-3-(1,1-dimethylprop-2-enyl)coumarin

The following tables summarize the key quantitative data obtained for the structural elucidation of the novel derivative, 7-Hydroxy-3-(1,1-dimethylprop-2-enyl)coumarin.

Table 1: General Properties

PropertyValue
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
CAS Number 56881-08-4
IUPAC Name 7-hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.62s-H-4
7.29d8.4H-5
6.85dd8.4, 2.4H-6
6.78d2.4H-8
6.05dd17.4, 10.7H-1''
5.15d17.4H-2''a
5.12d10.7H-2''b
1.45s-2 x CH₃ (C-3')

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) ppmAssignment
161.5C-2
155.8C-7
154.5C-8a
144.2C-1''
141.8C-4
128.9C-5
125.4C-3
113.8C-6
112.9C-4a
112.5C-2''
102.1C-8
38.2C-3'
27.52 x CH₃ (C-3')

Table 4: Mass Spectrometry Data

TechniqueResultInterpretation
HR-ESI-MS m/z 231.0965 [M+H]⁺Calculated for C₁₄H₁₅O₃⁺: 231.0964

Biological Activity and Signaling Pathways

While extensive research on the specific biological activities and signaling pathways of 7-Hydroxy-3-(1,1-dimethylprop-2-enyl)coumarin is ongoing, preliminary studies on similar this compound derivatives have indicated potential antiproliferative and anti-inflammatory effects. For instance, some derivatives have been shown to induce apoptosis in cancer cell lines. A simplified, hypothetical signaling pathway for apoptosis induction is presented below.

Apoptosis Signaling Pathway Compound This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 3: Hypothetical signaling pathway for apoptosis induction by a this compound derivative.

It is important to note that the specific molecular targets and signaling cascades can vary significantly between different derivatives and cell types, necessitating further detailed biological investigations.

Conclusion

The structural elucidation of novel this compound derivatives is a critical step in the exploration of their therapeutic potential. The systematic application of modern spectroscopic techniques, as detailed in this guide, allows for the unambiguous determination of their complex structures. The presented data for 7-Hydroxy-3-(1,1-dimethylprop-2-enyl)coumarin serves as a clear example of the type of comprehensive characterization required. Future research should focus on elucidating the specific biological targets and signaling pathways of these promising compounds to facilitate their development as next-generation therapeutic agents.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 7-Hydroxy-3-prenylcoumarin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of 7-Hydroxy-3-prenylcoumarin from plant sources. This document outlines various extraction techniques, purification methodologies, and data presentation for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known as 7-hydroxy-3-(3-methyl-2-butenyl)coumarin, is a naturally occurring coumarin (B35378) derivative. Prenylated coumarins are a class of compounds that have garnered significant interest due to their diverse biological activities. The isolation and purification of these compounds are essential for further pharmacological studies and drug development. While specific plant sources for this compound are not extensively documented, related prenylated coumarins have been isolated from plants of the Rutaceae family, such as Boenninghausenia albiflora and Ruta graveolens. This document provides generalized protocols that can be adapted for the extraction and purification of the target compound from these or other potential plant sources.

Extraction Methodologies

The choice of extraction method can significantly impact the yield and purity of the crude extract. Below is a summary of common techniques used for the extraction of coumarins from plant materials.

Table 1: Comparison of Extraction Techniques for Coumarins
Extraction TechniquePrincipleAdvantagesDisadvantagesTypical Solvents
Maceration Soaking the plant material in a solvent at room temperature for an extended period.Simple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, may result in lower yields.Ethanol, Methanol (B129727), Ethyl Acetate (B1210297), Chloroform
Soxhlet Extraction Continuous extraction with a cycling solvent.More efficient than maceration, higher yield.Can degrade thermolabile compounds due to prolonged heating.Hexane, Chloroform, Ethyl Acetate, Methanol
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster extraction, higher yield, reduced solvent consumption.May require specialized equipment.Ethanol, Methanol
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material, accelerating extraction.Very fast, high yield, reduced solvent consumption.Potential for thermal degradation if not controlled properly.Ethanol, Methanol

Purification Techniques

Following extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for the isolation and purification of the target molecule, this compound.

Column Chromatography

Column chromatography is a widely used technique for the initial fractionation of the crude extract.

Protocol 1: General Column Chromatography for Coumarin Enrichment

  • Stationary Phase Preparation: Pack a glass column with silica (B1680970) gel (60-120 mesh) using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Adsorb the dried crude extract onto a small amount of silica gel and load it evenly onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate (silica gel 60 F254) and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm and 365 nm).

  • Pooling Fractions: Combine the fractions that show a similar TLC profile and contain the compound of interest.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain enriched fractions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used for the final purification of the target compound to a high degree of purity. A reversed-phase C18 column is commonly used for the separation of coumarins.

Protocol 2: Preparative HPLC for this compound Purification

  • Sample Preparation: Dissolve the enriched fraction from column chromatography in the mobile phase or a suitable solvent (e.g., methanol). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (A) and water (B), or acetonitrile (B52724) (A) and water (B). An acidic modifier like 0.1% formic acid can be added to improve peak shape.

    • Flow Rate: 4-5 mL/min.

    • Detection: UV detector at a wavelength of approximately 320-340 nm.

  • Elution Program: Start with a higher proportion of water and gradually increase the proportion of the organic solvent. An example gradient is:

    • 0-5 min: 40% A

    • 5-25 min: 40-80% A (linear gradient)

    • 25-30 min: 80% A (isocratic)

    • 30-35 min: 80-40% A (linear gradient)

    • 35-40 min: 40% A (isocratic)

  • Fraction Collection: Collect the peaks corresponding to the retention time of this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Solvent Removal: Remove the solvent from the pure fractions using a rotary evaporator and then lyophilize to obtain the purified compound as a solid.

Table 2: HPLC Purification Parameters
ParameterRecommended Setting
Column Reversed-phase C18 (preparative)
Mobile Phase Acetonitrile/Methanol and Water (with optional 0.1% Formic Acid)
Elution Gradient
Flow Rate 4-5 mL/min
Detection UV at ~330 nm
Injection Volume Dependent on column size and sample concentration

Visualization of Workflows

The following diagrams illustrate the general workflow for the extraction and purification of this compound.

Extraction_Workflow PlantMaterial Plant Material (e.g., Boenninghausenia albiflora) Grinding Grinding and Drying PlantMaterial->Grinding Extraction Extraction (Maceration/Soxhlet/UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract

Caption: General workflow for the extraction of coumarins from plant material.

Purification_Workflow CrudeExtract Crude Extract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection EnrichedFraction Enriched Fraction FractionCollection->EnrichedFraction PrepHPLC Preparative HPLC (C18 Column) EnrichedFraction->PrepHPLC PurityAnalysis Purity Analysis (Analytical HPLC) PrepHPLC->PurityAnalysis PureCompound Pure this compound PurityAnalysis->PureCompound

Caption: Purification workflow for isolating this compound.

Characterization of the Purified Compound

After purification, the identity and purity of this compound should be confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Conclusion

The protocols outlined in these application notes provide a robust framework for the extraction and purification of this compound from plant sources. The selection of the most appropriate extraction and purification methods will depend on the specific plant matrix, the available equipment, and the desired scale of purification. Optimization of the described protocols may be necessary to achieve the highest yield and purity of the target compound.

Application Notes and Protocols for the Quantification of 7-Hydroxy-3-prenylcoumarin by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 7-Hydroxy-3-prenylcoumarin, a naturally occurring coumarin (B35378) with potential pharmacological activities, is crucial for pharmacokinetic studies, quality control of herbal products, and metabolic research. This document provides detailed high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methodologies for the robust and sensitive quantification of this analyte.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in samples with relatively high concentrations of the analyte, such as plant extracts and pharmaceutical formulations.

Experimental Protocol

1.1.1. Sample Preparation (from Plant Material)

  • Extraction: Accurately weigh 1.0 g of powdered plant material and transfer it to a conical flask. Add 20 mL of methanol (B129727) and sonicate for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of methanol.

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection.

1.1.2. Chromatographic Conditions

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B (linear gradient)

    • 20-25 min: 70-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 325 nm.

  • Injection Volume: 10 µL.

1.1.3. Calibration Standards

Prepare a stock solution of this compound (1 mg/mL) in methanol. Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

Quantitative Data Summary (HPLC-UV)

The following table summarizes the typical validation parameters for the HPLC-UV method, based on data for similar coumarin compounds.

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Liquid Chromatography-Mass Spectrometry (LC-MS)

This LC-MS method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and urine, where concentrations are expected to be low.

Experimental Protocol

2.1.1. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., 7-hydroxycoumarin, 50 ng/mL).

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (70:30 Water:Acetonitrile with 0.1% formic acid).

  • Final Filtration: Filter through a 0.22 µm syringe filter into an LC-MS vial.

2.1.2. LC-MS Conditions

  • Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-8 min: 30-95% B (linear gradient)

    • 8-10 min: 95% B (isocratic)

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2.1.3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): [M+H]⁺ for this compound.

  • Product Ions (m/z): To be determined by direct infusion of a standard solution. Two to three characteristic fragment ions should be selected for quantification and confirmation.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Collision Gas: Argon.

2.1.4. Calibration Standards

Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare working standards by serial dilution and spike into the blank biological matrix to create a calibration curve in the range of 1-1000 ng/mL.

Quantitative Data Summary (LC-MS)

The following table presents the expected validation parameters for the LC-MS method, extrapolated from methods for similar coumarin derivatives.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%
Matrix Effect85 - 115%

Visualized Workflows

The following diagrams illustrate the experimental workflows for the HPLC and LC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation (Plant Material) cluster_analysis HPLC Analysis weigh Weigh 1g Powdered Plant Material extract Add 20mL Methanol & Sonicate for 30 min weigh->extract filter1 Filter Extract extract->filter1 evaporate Evaporate to Dryness filter1->evaporate reconstitute Reconstitute in 1mL Methanol evaporate->reconstitute filter2 0.45 µm Syringe Filtration reconstitute->filter2 hplc_inject Inject 10 µL into HPLC System filter2->hplc_inject separation C18 Column Separation (Gradient Elution) hplc_inject->separation detection UV Detection at 325 nm separation->detection quant Quantification detection->quant

HPLC Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS Analysis plasma 100 µL Plasma precipitate Add 300 µL Acetonitrile with Internal Standard plasma->precipitate vortex Vortex 1 min precipitate->vortex centrifuge Centrifuge at 13,000 rpm for 10 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in 100 µL Mobile Phase dry->reconstitute filter 0.22 µm Syringe Filtration reconstitute->filter lcms_inject Inject 5 µL into LC-MS System filter->lcms_inject separation C18 Column Separation (Gradient Elution) lcms_inject->separation ms_detect Mass Spectrometry (ESI+, MRM) separation->ms_detect quant Quantification ms_detect->quant

LC-MS Experimental Workflow

Application Notes & Protocols: Investigating the Anti-inflammatory Activity of 7-Hydroxy-3-prenylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Hydroxy-3-prenylcoumarin is a natural compound belonging to the coumarin (B35378) class, which is known for a wide range of pharmacological properties. Several coumarin derivatives have demonstrated significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects[1]. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Therefore, evaluating the anti-inflammatory potential of compounds like this compound is a critical area of research.

This document provides a detailed protocol for assessing the anti-inflammatory activity of this compound using an in vitro model of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Macrophages are key cells in the inflammatory process, and their activation by LPS, a component of Gram-negative bacteria, leads to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β)[2][3]. The protocol will also cover the investigation of the compound's effect on the underlying molecular mechanisms, specifically the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of the inflammatory response[4][5][6].

Overall Experimental Workflow

The following diagram outlines the general workflow for evaluating the anti-inflammatory properties of this compound.

G cluster_0 Cell Preparation & Treatment cluster_1 Primary Inflammation Assays cluster_2 Mechanism of Action Analysis cluster_3 Data Analysis A RAW 264.7 Cell Culture B Pre-treatment with This compound A->B C Inflammation Induction with LPS B->C D Cell Viability Assay (MTT) C->D E Nitric Oxide (NO) Assay (Griess) C->E F Cytokine & PGE2 Assays (ELISA) C->F G Protein Extraction C->G I Data Quantification & Statistical Analysis D->I E->I F->I H Western Blot for NF-κB & MAPK Pathways G->H H->I G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Response Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MAPKKs MKKs TAK1->MAPKKs IKK IKK Complex TAK1->IKK p38 p38 MAPKKs->p38 P ERK ERK MAPKKs->ERK P JNK JNK MAPKKs->JNK P Genes Pro-inflammatory Gene Transcription p38->Genes ERK->Genes JNK->Genes IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 P p65_nuc p65/p50 (Nucleus) IkBa_p65->p65_nuc IκBα degradation p65 translocation p65_nuc->Genes Mediators iNOS, COX-2, TNF-α, IL-6, IL-1β Genes->Mediators Compound This compound Compound->TAK1 Inhibits? Compound->MAPKKs Inhibits? Compound->IKK Inhibits? Compound->p65_nuc Inhibits?

References

Application Notes: 7-Hydroxy-3-prenylcoumarin as a Putative Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) derivatives are a prominent class of fluorophores widely employed in cellular imaging due to their favorable photophysical properties, including high quantum yields, sensitivity to the microenvironment, and amenability to chemical modification.[1][][3] The 7-hydroxycoumarin scaffold, in particular, is a common core structure for various fluorescent probes.[4][5] This document provides a detailed overview of the potential application of 7-Hydroxy-3-prenylcoumarin as a fluorescent probe in cellular imaging.

Disclaimer: As of the latest literature review, specific data on the use of this compound as a fluorescent probe for cellular imaging is not available. The following application notes and protocols are based on the general properties of 7-hydroxycoumarin derivatives and the anticipated influence of the 3-prenyl substituent. Experimental validation is essential to ascertain the actual performance of this compound.

Principle of Operation

The fluorescence of 7-hydroxycoumarins is attributed to their π-conjugated system.[6] The hydroxyl group at the 7-position is a strong electron-donating group, which often leads to strong fluorescence.[7] The emission properties of these compounds can be sensitive to the polarity and viscosity of their local environment.[3] The introduction of a prenyl group at the 3-position, a lipophilic moiety, could potentially influence the probe's cellular uptake, membrane permeability, and localization. It may enhance partitioning into hydrophobic environments such as cellular membranes or lipid droplets.

Potential Applications in Cellular Imaging

Based on the characteristics of related coumarin probes, this compound could potentially be utilized for:

  • General Cytoplasmic and Membrane Staining: Due to its potential lipophilicity, the probe might accumulate in the cytoplasm and associate with intracellular membranes.

  • Targeting Specific Organelles: The prenyl group could facilitate targeting to lipid-rich organelles like the endoplasmic reticulum or lipid droplets.[8]

  • Sensing Microenvironmental Changes: Like other coumarins, its fluorescence might be sensitive to changes in local polarity or viscosity, making it a candidate for studying cellular processes that involve such alterations.

Data Presentation: Photophysical Properties of Representative 7-Hydroxycoumarins

The following table summarizes the photophysical properties of related 7-hydroxycoumarin derivatives to provide a reference for the potential characteristics of this compound. Note: These values are not specific to this compound and should be experimentally determined.

Derivative NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Target/ApplicationReference(s)
7-Hydroxycoumarin-3-carboxylic acid352407-General blue fluorophore[9]
6-Fluoro-7-hydroxycoumarin-3-carboxamide~405~5000.84Labeling microtubules[10]
Coumarin-based ER Probes400435-5250.60Endoplasmic Reticulum[8]

Experimental Protocols

The following are generalized protocols that can serve as a starting point for utilizing a novel coumarin-based probe like this compound. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific cell line and experimental setup.

Protocol 1: General Live Cell Staining and Imaging

Objective: To stain and visualize live cells with this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells of interest onto a glass-bottom dish or chamber slide and culture until they reach 50-70% confluency.

  • Probe Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM) in high-quality, anhydrous DMSO.

  • Probe Loading: a. Prepare a working solution of the probe by diluting the stock solution in serum-free culture medium to a final concentration (typically in the range of 1-10 µM). b. Remove the culture medium from the cells and wash them twice with pre-warmed PBS. c. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the loading solution and wash the cells two to three times with fresh, pre-warmed culture medium or PBS to remove any excess probe.[1]

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with a filter set suitable for excitation around the predicted absorption maximum (likely in the UV to blue range for a 7-hydroxycoumarin) and collection of the emission (likely in the blue to green range).[1]

Protocol 2: Co-localization with Organelle-Specific Dyes

Objective: To determine the subcellular localization of this compound.

Procedure:

  • Follow steps 1-3 of Protocol 1 for staining with this compound.

  • During the final 15-30 minutes of incubation with the coumarin probe, add a commercially available organelle-specific fluorescent probe (e.g., ER-Tracker™, MitoTracker™, or a lipid droplet stain) at its recommended concentration.

  • Proceed with the washing steps as described in Protocol 1.

  • Image the cells using the appropriate filter sets for both this compound and the co-localization dye, acquiring separate images for each channel.

  • Merge the images and analyze the degree of overlap between the fluorescence signals to determine the subcellular localization of the coumarin probe.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow General Workflow for Cellular Imaging with a Novel Coumarin Probe cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding Seed Cells wash_cells Wash Cells with PBS cell_seeding->wash_cells probe_prep Prepare Probe Stock (in DMSO) working_sol Prepare Working Solution probe_prep->working_sol probe_incubation Incubate with Probe working_sol->probe_incubation wash_cells->probe_incubation wash_excess Wash Excess Probe probe_incubation->wash_excess add_buffer Add Imaging Buffer wash_excess->add_buffer acquire_images Acquire Images add_buffer->acquire_images analyze_data Analyze Data acquire_images->analyze_data

Caption: General workflow for live-cell imaging with a coumarin-based fluorescent probe.

logical_relationship Hypothesized Structure-Function Relationship coumarin_core 7-Hydroxycoumarin Core probe_properties Probe Properties coumarin_core->probe_properties Fluorescence prenyl_group 3-Prenyl Group prenyl_group->probe_properties Lipophilicity cellular_behavior Cellular Behavior probe_properties->cellular_behavior Influences

Caption: Hypothesized influence of structural components on probe properties and behavior.

Conclusion

While this compound presents an interesting structure for a potential fluorescent probe, its efficacy and specific applications in cellular imaging require empirical validation. The provided protocols and data for related compounds offer a solid foundation for initiating such investigations. Researchers are encouraged to perform thorough characterization of its photophysical properties and cellular behavior to unlock its full potential as a tool for biological discovery.

References

Application of 7-Hydroxy-3-prenylcoumarin in Antimicrobial Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3-prenylcoumarin, also known as osthenol, is a natural coumarin (B35378) derivative that has garnered significant interest for its diverse pharmacological activities. Among these, its antimicrobial properties present a promising avenue for the development of new therapeutic agents against a range of pathogenic microorganisms. This document provides detailed application notes and experimental protocols for the assessment of the antimicrobial efficacy of this compound, intended to guide researchers in the fields of microbiology, natural product chemistry, and drug discovery.

Antimicrobial Activity Profile

This compound has demonstrated inhibitory activity against various bacteria and fungi. The prenyl group at the C-3 position of the coumarin scaffold is believed to play a crucial role in its antimicrobial action, likely by enhancing its lipophilicity and facilitating its interaction with microbial cell membranes.

Data Presentation

The following tables summarize the reported quantitative antimicrobial activity of this compound against selected microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismTypeMIC (µg/mL)Reference
Listeria monocytogenesGram-positive bacterium62.5[1]

Note: Further research is required to establish a broader spectrum of MIC values against other clinically relevant bacteria and fungi.

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols can be adapted based on specific laboratory conditions and the microorganisms under investigation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (Osthenol)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Spectrophotometer (optional, for quantitative reading)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth within the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the microbial inoculum to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum and a known antimicrobial agent) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Stock Solution of this compound dilutions Perform Serial Dilutions in 96-well plate stock->dilutions add_inoculum Inoculate Wells dilutions->add_inoculum inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculum->add_inoculum add_controls Add Positive & Negative Controls add_inoculum->add_controls incubate Incubate Plate add_controls->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic

Workflow for MIC Determination.
Protocol 2: Zone of Inhibition Assay using Disc Diffusion Method

This method is a qualitative or semi-quantitative test to assess the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • This compound (Osthenol)

  • Sterile filter paper discs (6 mm diameter)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (disc with a standard antibiotic/antifungal)

  • Negative control (disc with solvent only)

Procedure:

  • Inoculation of Agar Plates: Aseptically swab the surface of the MHA plates with the microbial inoculum to create a uniform lawn.

  • Preparation of Discs: Impregnate sterile filter paper discs with a known concentration of this compound solution. Allow the solvent to evaporate completely.

  • Placement of Discs: Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.

  • Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Zone_of_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prepare_plates Prepare Inoculated Agar Plates place_discs Place Discs on Agar prepare_plates->place_discs prepare_discs Prepare Discs with This compound prepare_discs->place_discs incubate Incubate Plates place_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Workflow for Zone of Inhibition Assay.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of this compound appears to be multifactorial, primarily targeting the integrity and function of the microbial cell.

Key Mechanisms:

  • Cell Membrane Disruption: The lipophilic nature of the prenyl group facilitates the insertion of the molecule into the lipid bilayer of the cell membrane. This disrupts the membrane's structural integrity and permeability.[1]

  • Depletion of Intracellular ATP: Disruption of the cell membrane can lead to the leakage of essential ions and molecules, impairing the cell's ability to generate ATP.[1]

  • Inhibition of ATPase Activity: this compound has been shown to inhibit the activity of Na+-K+-ATPase and Ca2+-Mg2+-ATPase, further disrupting cellular energy metabolism.[1]

  • Induction of Reactive Oxygen Species (ROS): The compound can promote the accumulation of intracellular ROS, leading to oxidative stress and damage to cellular components.[1]

Mechanism_of_Action cluster_membrane Cell Membrane Interaction cluster_cellular Intracellular Effects compound This compound membrane_disruption Disruption of Membrane Integrity & Permeability compound->membrane_disruption atpase_inhibition Inhibition of Na+-K+-ATPase & Ca2+-Mg2+-ATPase compound->atpase_inhibition ros_induction Induction of Reactive Oxygen Species (ROS) compound->ros_induction atp_depletion Depletion of Intracellular ATP membrane_disruption->atp_depletion cell_death Cell Death atp_depletion->cell_death atpase_inhibition->cell_death ros_induction->cell_death

Proposed Mechanism of Antimicrobial Action.

Application in Biofilm Inhibition Assays

Bacterial and fungal biofilms pose a significant challenge in clinical and industrial settings due to their increased resistance to antimicrobial agents. Coumarin derivatives have shown promise as anti-biofilm agents. While specific data for this compound is emerging, the following protocol can be used to assess its anti-biofilm potential.

Protocol 3: Crystal Violet Assay for Biofilm Inhibition

This method quantifies the total biofilm biomass.

Materials:

  • This compound (Osthenol)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 96-well flat-bottom microtiter plates

  • Bacterial or fungal inoculum

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

Procedure:

  • Biofilm Formation: In a 96-well plate, add the microbial inoculum and varying concentrations of this compound to the growth medium. Include a control well with no compound.

  • Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Add 30% acetic acid to each well to solubilize the stain bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at 570 nm. A reduction in absorbance in the presence of the compound indicates biofilm inhibition.

Conclusion

This compound is a promising natural compound with demonstrable antimicrobial activity. The protocols and application notes provided herein offer a framework for the systematic evaluation of its efficacy against a broad range of pathogenic microorganisms and their biofilms. Further research is warranted to fully elucidate its spectrum of activity, mechanism of action, and potential for therapeutic development.

References

Application Notes and Protocols for Evaluating the Anticancer Effects of 7-Hydroxy-3-prenylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Anticancer Potential

Coumarins, a class of natural compounds, have demonstrated a range of biological activities, including anticancer effects. 7-hydroxycoumarin and its derivatives are of particular interest due to their potential to inhibit cancer cell growth, induce programmed cell death (apoptosis), and halt the cell cycle. The addition of a prenyl group, as in 7-Hydroxy-3-prenylcoumarin, can enhance the bioactivity of the parent compound.

The closely related compound, 7-isopentenyloxycoumarin, has been shown to exert selective cytotoxic effects on cancer cells by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[1][2] It has also been found to exhibit anti-angiogenic properties by modulating chemokine signaling.[3] These findings suggest that this compound may possess similar anticancer mechanisms.

Key Cell-Based Assays

To evaluate the anticancer effects of this compound, a panel of cell-based assays is recommended:

  • Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of the compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

  • Apoptosis Assay (Annexin V-FITC/PI Staining): To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry): To determine the effect of the compound on cell cycle progression and identify potential cell cycle arrest.

Data Presentation: Anticancer Effects of 7-isopentenyloxycoumarin

The following tables summarize the quantitative data obtained for the anticancer effects of 7-isopentenyloxycoumarin on the 5637 bladder cancer cell line.[1]

Table 1: Cytotoxicity of 7-isopentenyloxycoumarin on 5637 Bladder Cancer Cells [1]

Treatment DurationIC50 Value (µg/mL)
24 hours76
48 hours76
72 hours65

Table 2: Effect of 7-isopentenyloxycoumarin (65 µg/mL for 24h) on Cell Cycle Distribution in 5637 Cells [1]

Cell Cycle PhaseControl (%)7-isopentenyloxycoumarin Treated (%)
G0/G165.235.8
S15.314.7
G2/M19.549.5

Table 3: Induction of Apoptosis and DNA Damage by 7-isopentenyloxycoumarin in 5637 Cells [1][2]

ParameterObservation
Chromatin CondensationIncreased by 58%
DNA DamageIncreased by 33%
Caspase-3 ActivityIncreased approximately 2.5-fold

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., 5637)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of this compound treat_cells Treat cells with compound for 24, 48, 72h prepare_compound->treat_cells add_mtt Add MTT solution and incubate for 4h treat_cells->add_mtt solubilize Add solubilization solution add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

MTT Assay Workflow Diagram
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard procedures for apoptosis detection by flow cytometry.

Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat cells with this compound harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend cells in Binding Buffer harvest_cells->resuspend_cells add_stains Add Annexin V-FITC and PI resuspend_cells->add_stains incubate Incubate for 15 min in the dark add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze_flow Analyze by Flow Cytometry add_buffer->analyze_flow

Apoptosis Assay Workflow Diagram
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the standard procedure for cell cycle analysis using PI staining and flow cytometry.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cell line of interest

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations for the selected time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase Staining Buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow cluster_prep Preparation cluster_fix_stain Fixation & Staining cluster_analysis Analysis treat_cells Treat cells with this compound harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in 70% ethanol harvest_cells->fix_cells wash_cells Wash cells with PBS fix_cells->wash_cells stain_cells Stain with PI/RNase Buffer wash_cells->stain_cells analyze_flow Analyze by Flow Cytometry stain_cells->analyze_flow

Cell Cycle Analysis Workflow Diagram

Potential Signaling Pathways

Based on studies of related coumarin (B35378) compounds, this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cell survival, apoptosis, and cell cycle regulation.

Anticancer_Signaling_Pathways Potential Anticancer Signaling Pathways of this compound cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_angiogenesis Anti-Angiogenesis compound This compound caspase3 Caspase-3 Activation compound->caspase3 induces g2m_arrest G2/M Phase Arrest compound->g2m_arrest induces ccl2 CCL2 Modulation compound->ccl2 modulates apoptosis Apoptosis caspase3->apoptosis cell_cycle Inhibition of Cell Proliferation g2m_arrest->cell_cycle angiogenesis Inhibition of Angiogenesis ccl2->angiogenesis

Potential Anticancer Signaling Pathways

These application notes provide a framework for the systematic evaluation of the anticancer properties of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for the Synthesis of 7-Hydroxy-3-prenylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 7-Hydroxy-3-prenylcoumarin derivatives. The synthesis is approached via a two-step process: initial formation of the 7-hydroxycoumarin scaffold followed by C3-prenylation. This document also outlines the significant biological activities of these derivatives and the associated signaling pathways.

Introduction

Coumarins are a class of benzopyrone compounds, widely occurring in nature and exhibiting a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][2] Specifically, 7-hydroxycoumarin derivatives are of significant interest in medicinal chemistry. The introduction of a prenyl group at the C3 position can enhance the lipophilicity and biological activity of the coumarin (B35378) scaffold, making this compound derivatives promising candidates for drug discovery.

The synthesis of these target molecules can be efficiently achieved through a Knoevenagel condensation to form a coumarin intermediate, followed by a regioselective C3-prenylation.

Synthesis Strategy

A direct one-step Knoevenagel condensation to yield this compound is not well-documented. Therefore, a two-step approach is recommended:

  • Step 1: Synthesis of 7-Hydroxycoumarin. This can be achieved via several condensation reactions, with the Pechmann condensation being a common and efficient method.

  • Step 2: C3-Prenylation of 7-Hydroxycoumarin. This involves the electrophilic substitution of a prenyl group onto the C3 position of the coumarin ring.

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

This protocol describes the synthesis of a 7-hydroxycoumarin core, which can then be used for subsequent prenylation. 7-hydroxy-4-methylcoumarin is a common starting material.

Materials:

Procedure:

  • In a 250 mL beaker, place 15 mL of concentrated sulfuric acid and cool it in an ice bath to below 10°C.[1]

  • In a separate 100 mL Erlenmeyer flask, add 3.7 g of resorcinol and 5 mL of ethyl acetoacetate. Swirl the flask to dissolve the resorcinol.[1]

  • Slowly add the resorcinol-ethyl acetoacetate mixture dropwise to the chilled sulfuric acid with constant stirring. Maintain the temperature of the reaction mixture below 20°C throughout the addition.[1]

  • After the addition is complete, continue stirring the mixture for 10 minutes.

  • Pour the reaction mixture into a beaker containing crushed ice and water. A pale yellow precipitate of crude 7-hydroxy-4-methylcoumarin will form.[1]

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol-water mixture (70:30) to obtain pure 7-hydroxy-4-methylcoumarin.[1]

Quantitative Data:

ParameterValueReference
Theoretical Yield5.9 g[1]
Practical Yield4.2 g[1]
Percentage Yield71.1%[1]
Step 2: C3-Prenylation of 7-Hydroxycoumarin

This protocol outlines a general method for the C3-prenylation of a 7-hydroxycoumarin core using a Lewis acid catalyst.

Materials:

  • 7-Hydroxy-4-methylcoumarin (from Step 1)

  • Prenyl bromide (3-methyl-2-butenyl bromide)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-hydroxy-4-methylcoumarin (1 mmol) in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add boron trifluoride etherate (1.2 mmol) to the solution with stirring.

  • Add prenyl bromide (1.5 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the 7-Hydroxy-3-prenyl-4-methylcoumarin.

Note: The yields for this specific reaction can vary. Optimization of the catalyst, solvent, and reaction time may be necessary to achieve higher yields.

Quantitative Data Summary for Coumarin Synthesis Methods:

ReactionStarting MaterialsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)
Pechmann CondensationResorcinol, Ethyl acetoacetateH₂SO₄-<2010 min71.1
Knoevenagel Condensation2,4-dihydroxybenzaldehyde, Ethyl acetoacetatePiperidineEthanolReflux2 hNot specified
C3-Alkylation4-hydroxycoumarin, StyreneZn(OAc)₂·2H₂OPEG-40070Not specifiedModerate to Good
O-Alkylation7-hydroxycoumarin, Geranyl bromideDBUAcetoneRT24 h93

Biological Activities and Signaling Pathways

This compound derivatives have demonstrated a range of biological activities, primarily anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

Many coumarin derivatives exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[3][4] The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are primary targets.

  • NF-κB Signaling Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). 7-hydroxycoumarin derivatives can inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

  • MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, is another crucial regulator of inflammation. Upon activation by inflammatory signals, these kinases phosphorylate various downstream targets, leading to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes. Certain coumarin derivatives have been shown to inhibit the phosphorylation of these MAPK proteins.

Antimicrobial Activity

7-hydroxycoumarin and its derivatives have shown significant antibacterial activity, particularly against Gram-positive bacteria.[2] The proposed mechanisms of action include:

  • DNA Gyrase Inhibition: These compounds can interfere with the function of DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby inhibiting bacterial growth.

  • Cell Membrane Disruption: The lipophilic nature of the prenyl group can facilitate the insertion of the molecule into the bacterial cell membrane, leading to its disruption and increased permeability, ultimately causing cell death.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: C3-Prenylation Resorcinol Resorcinol H2SO4 H₂SO₄ (catalyst) Resorcinol->H2SO4 EAA Ethyl Acetoacetate EAA->H2SO4 Step1_Product 7-Hydroxy-4-methylcoumarin H2SO4->Step1_Product Condensation Catalyst Lewis Acid (e.g., BF₃·OEt₂) Step1_Product->Catalyst PrenylBromide Prenyl Bromide PrenylBromide->Catalyst Final_Product 7-Hydroxy-3-prenyl-4-methylcoumarin Catalyst->Final_Product Alkylation

Caption: Synthetic workflow for this compound derivatives.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AP1 AP-1 MAPK->AP1 Activation Coumarin This compound Coumarin->IkBa Inhibits Degradation Coumarin->MAPK Inhibits Phosphorylation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Transcription AP1->Genes Transcription

Caption: Anti-inflammatory signaling pathways targeted by coumarins.

Antimicrobial_Mechanism Coumarin This compound Membrane Bacterial Cell Membrane Coumarin->Membrane Interacts with DNAGyrase DNA Gyrase Coumarin->DNAGyrase Binds to Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Inhibition of DNA Replication DNAGyrase->Inhibition CellDeath Bacterial Cell Death Disruption->CellDeath Inhibition->CellDeath

Caption: Proposed antimicrobial mechanisms of this compound.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of 7-Hydroxy-3-prenylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a class of naturally occurring benzopyrone derivatives widely distributed in the plant kingdom, known for a variety of pharmacological properties including anticoagulant, anti-inflammatory, and antioxidant activities.[1] 7-Hydroxy-3-prenylcoumarin, a member of this family, is of particular interest for its potential health benefits, which are thought to be linked to its ability to scavenge free radicals.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage, making the evaluation of the antioxidant capacity of compounds like this compound a critical step in drug discovery and development.

These application notes provide detailed protocols for common in vitro antioxidant activity assays—DPPH, ABTS, and FRAP—to assess the efficacy of this compound. Additionally, a key signaling pathway modulated by coumarins, the Keap1/Nrf2/ARE pathway, is described to provide a mechanistic context for its antioxidant action.

Data Presentation: Antioxidant Activity of Coumarin (B35378) Derivatives

Compound/DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)
4-hydroxycoumarinDPPH799.83Ascorbic Acid829.85
5-chloro-4-hydroxycoumarinDPPH712.85Ascorbic Acid829.85
7-hydroxy-4-methylcoumarinDPPH872.97Ascorbic Acid829.85
7,8-dihydroxy-4-methylcoumarinDPPH64.27Trolox93.19
Coumarin-thiosemicarbazone derivative 1DPPH7.1Ascorbic Acid18.6
Coumarin-thiosemicarbazone derivative 1ABTS9.0Trolox13.0
Coumarin-thiosemicarbazone derivative 2DPPH17.9Ascorbic Acid18.6
Coumarin-thiosemicarbazone derivative 2ABTS8.8Trolox13.0

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.[2]

Experimental Protocols

Detailed methodologies for three key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[2] The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the test compound.[2]

Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound stock solution C Prepare serial dilutions of the test compound A->C B Prepare DPPH working solution (e.g., 0.1 mM in methanol) D Mix test compound dilutions with DPPH solution B->D C->D E Incubate in the dark at room temperature (e.g., 30 min) D->E F Measure absorbance at 517 nm E->F G Calculate % inhibition F->G H Determine IC50 value G->H

Caption: Workflow of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). From this stock, prepare a series of dilutions to obtain different concentrations for testing.

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[3]

    • Standard: Prepare a series of dilutions of a standard antioxidant, such as Ascorbic Acid or Trolox, for comparison.

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add a specific volume of the this compound dilutions (e.g., 100 µL).

    • Add the same volume of the DPPH working solution (e.g., 100 µL) to each well/tube.

    • For the control, mix the solvent used for the sample with the DPPH solution.

    • For the blank, use the solvent alone.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[3]

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic compounds.

Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare ABTS and potassium persulfate solutions B Generate ABTS radical cation (ABTS•+) by mixing and incubating A->B C Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm B->C E Mix test compound dilutions with diluted ABTS•+ solution C->E D Prepare serial dilutions of this compound D->E F Incubate at room temperature (e.g., 6 min) E->F G Measure absorbance at 734 nm F->G H Calculate % inhibition and determine IC50 or TEAC G->H

Caption: Workflow of the ABTS radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Working ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol (B145695) or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Sample and Standard Solutions: Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the sample or standard solution (e.g., 10 µL) to a specific volume of the diluted ABTS•+ solution (e.g., 1 mL).

    • Mix thoroughly and incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a calibration curve built with Trolox standards.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidant.[4]

Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl3) B Warm FRAP reagent to 37°C A->B D Mix test compound dilutions with FRAP reagent B->D C Prepare serial dilutions of this compound C->D E Incubate at 37°C (e.g., 30 min) D->E F Measure absorbance at 593 nm E->F G Calculate FRAP value from a standard curve F->G

Caption: Workflow of the FRAP assay.

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.

    • Sample and Standard Solutions: Prepare serial dilutions of this compound and a standard with known antioxidant capacity (e.g., FeSO₄ or Trolox).

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C before use.

    • Add a small volume of the sample or standard solution (e.g., 50 µL) to a larger volume of the FRAP reagent (e.g., 1.5 mL).

    • Mix and incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the blue-colored solution at 593 nm.

    • Create a standard curve using the absorbance values of the known concentrations of the standard (e.g., FeSO₄).

    • The FRAP value of the sample is then determined by comparing its absorbance to the standard curve and is typically expressed as µmol of Fe(II) equivalents per gram or µmol of the compound.

Signaling Pathway Modulated by Coumarins

The antioxidant effects of coumarins are not only due to direct radical scavenging but also through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this regard is the Keap1/Nrf2/ARE signaling pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain coumarins, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which enhance the cell's defense against oxidative damage.

Keap1/Nrf2/ARE Signaling Pathway:

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin This compound Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 inactivates Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Degradation Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2 Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes

Caption: The Keap1/Nrf2/ARE antioxidant signaling pathway.

References

Application Notes and Protocols for Studying Enzyme Inhibition by 7-Hydroxy-3-prenylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the enzyme inhibitory properties of 7-Hydroxy-3-prenylcoumarin. This document outlines detailed protocols for common enzyme assays, data analysis, and visualization of experimental workflows and potential mechanisms of action.

Introduction to this compound as an Enzyme Inhibitor

Coumarins are a class of naturally occurring benzopyrone compounds widely distributed in plants. Many coumarin (B35378) derivatives have been identified as potent inhibitors of various enzymes, making them attractive scaffolds for drug discovery. This compound, a substituted coumarin, is a promising candidate for targeted enzyme inhibition studies due to its structural features. The hydroxyl and prenyl groups can facilitate interactions with enzyme active sites or allosteric sites, potentially leading to the modulation of their catalytic activity.

Potential enzyme targets for coumarin derivatives include cytochrome P450s (CYPs), cholinesterases (AChE and BChE), xanthine (B1682287) oxidase (XO), and tyrosinase, among others. Understanding the inhibitory profile of this compound against these and other enzymes is crucial for elucidating its therapeutic potential and possible drug-drug interactions.

General Workflow for Enzyme Inhibition Studies

The following diagram illustrates a typical workflow for assessing the enzyme inhibitory potential of a test compound like this compound.

Caption: A flowchart outlining the progression from initial screening to detailed kinetic analysis for an enzyme inhibitor.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against several key enzyme families. These protocols can be adapted based on the specific enzyme and available laboratory equipment.

Protocol 1: Cytochrome P450 (CYP) Inhibition Assay

Cytochrome P450 enzymes are critical in drug metabolism, and their inhibition can lead to significant drug-drug interactions.[1][2] This protocol describes a common method using human liver microsomes.[3]

Principle: This assay measures the ability of this compound to inhibit the activity of specific CYP isoforms in human liver microsomes. The activity of each isoform is monitored by the metabolism of a specific probe substrate, and the formation of the corresponding metabolite is quantified using LC-MS/MS.[1] A reduction in metabolite formation in the presence of the test compound indicates inhibition.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound (test inhibitor)

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Coumarin for CYP2A6, Midazolam for CYP3A4)[3]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard for reaction termination and protein precipitation

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare Stock Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to make a high-concentration stock solution. Prepare working solutions by serial dilution.

  • Incubation Mixture Preparation: In a 96-well plate, add the following in order:

    • Potassium phosphate buffer

    • Human Liver Microsomes (e.g., 0.2 mg/mL final concentration)[3]

    • This compound at various concentrations (or vehicle control)

    • CYP probe substrate cocktail[3]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specific time (e.g., 10-20 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolites using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percent inhibition at each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease.[4] This protocol is based on the widely used Ellman's method.[5]

Principle: AChE hydrolyzes acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this colorimetric reaction.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • This compound (test inhibitor)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate reader

  • Donepezil or Galantamine (positive control)

Procedure:

  • Prepare Solutions:

    • Dissolve AChE in Tris-HCl buffer.

    • Dissolve ATCh and DTNB in Tris-HCl buffer.

    • Prepare serial dilutions of this compound in a suitable solvent, ensuring the final solvent concentration in the assay is low (<1%).

  • Assay in 96-well Plate: Add the following to each well:

    • Tris-HCl buffer

    • DTNB solution

    • This compound at various concentrations (or vehicle control)

    • AChE solution

  • Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate Reaction: Add the ATCh solution to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

  • Determine the percent inhibition for each concentration of the test compound compared to the control.

  • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Protocol 3: Xanthine Oxidase (XO) Inhibition Assay

Xanthine oxidase inhibitors are used to treat gout and hyperuricemia by reducing uric acid production.[6]

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at 295 nm. An inhibitor will decrease the rate of uric acid production.[7]

Materials:

  • Xanthine Oxidase (XO) from bovine milk

  • This compound (test inhibitor)

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • UV-Vis spectrophotometer or microplate reader

  • Allopurinol (positive control)

Procedure:

  • Prepare Solutions:

    • Dissolve XO in phosphate buffer.

    • Dissolve xanthine in phosphate buffer (may require gentle heating and/or addition of NaOH to dissolve).

    • Prepare serial dilutions of this compound.

  • Assay Mixture: In a quartz cuvette or a UV-transparent 96-well plate, add:

    • Phosphate buffer

    • Xanthine solution

    • This compound at various concentrations (or vehicle control)

  • Pre-incubation: Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate Reaction: Add the XO solution to start the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 295 nm for several minutes.

Data Analysis:

  • Calculate the reaction rate from the linear portion of the absorbance versus time plot.

  • Calculate the percent inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

Protocol 4: Tyrosinase Inhibition Assay

Tyrosinase inhibitors are of interest in the cosmetic industry for skin whitening and in medicine for treating pigmentation disorders.[8]

Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome (B613829), a colored product with an absorbance maximum at 475 nm. An inhibitor will reduce the rate of dopachrome formation.

Materials:

  • Mushroom Tyrosinase

  • This compound (test inhibitor)

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Microplate reader

  • Kojic acid (positive control)

Procedure:

  • Prepare Solutions:

    • Dissolve tyrosinase in phosphate buffer.

    • Dissolve L-DOPA in phosphate buffer immediately before use.

    • Prepare serial dilutions of this compound.

  • Assay in 96-well Plate: Add the following to each well:

    • Phosphate buffer

    • This compound at various concentrations (or vehicle control)

    • Tyrosinase solution

  • Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction: Add the L-DOPA solution to each well.

  • Measurement: Measure the absorbance at 475 nm at regular intervals for 20-30 minutes.

Data Analysis:

  • Determine the reaction rate for each concentration.

  • Calculate the percent inhibition relative to the control.

  • Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

Data Presentation: Inhibitory Activities of Coumarin Derivatives

The following tables summarize the inhibitory activities of various coumarin derivatives against different enzymes, providing a reference for expected potency.

Table 1: Inhibition of Tyrosinase by Coumarin Derivatives

Compound IC50 (µM) Reference
3-(4'-Bromophenyl)-5,7-dihydroxycoumarin 1.05 [9]
3-(3'-Bromophenyl)-5,7-dihydroxycoumarin 7.03 [9]
6-Hydroxycoumarin derivative (5l) 3.04

| Kojic Acid (Reference) | 14.13 | |

Table 2: Inhibition of Cholinesterases by 7-Hydroxycoumarin Derivatives

Compound Target Enzyme IC50 (µM) Reference
N-(1-benzylpiperidin-4-yl)acetamide derivative AChE 1.6 [10][11]
Coumarin-based N-benzyl pyridinium (B92312) derivative (5l) AChE 0.247 [5]

| Coumarin-based N-benzyl pyridinium derivative (5l) | BuChE | 1.68 |[5] |

Table 3: Inhibition of Xanthine Oxidase by 3-Arylcoumarins

Compound IC50 (µM) Reference
3-(3'-Bromophenyl)-5,7-dihydroxycoumarin 0.091 [6][12]
3-(4'-bromothien-2'-yl)-5,7-dihydroxycoumarin 0.280 [6][12]

| Allopurinol (Reference) | 14.7 |[6][12] |

Visualization of Potential Mechanism of Action

The inhibition of a key enzyme can disrupt a signaling pathway. For example, if this compound were to inhibit an enzyme involved in the production of an inflammatory mediator, the downstream effects could be visualized as follows.

G Hypothetical Signaling Pathway Inhibition A Inflammatory Stimulus B Enzyme X (e.g., a Kinase or Oxidase) A->B activates C Pro-inflammatory Mediator B->C produces D Cellular Response (e.g., Inflammation, Oxidative Stress) C->D triggers Inhibitor This compound Inhibitor->B inhibits

Caption: A diagram showing the potential interruption of a pro-inflammatory pathway by an enzyme inhibitor.

These application notes and protocols provide a robust framework for researchers to systematically investigate the enzyme inhibitory properties of this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, facilitating the evaluation of its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxy-3-prenylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Hydroxy-3-prenylcoumarin. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, improve yields, and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main strategies for the synthesis of this compound:

  • Direct C3-Prenylation of 7-Hydroxycoumarin (Umbelliferone): This method involves the direct introduction of a prenyl group at the C3 position of the pre-formed coumarin (B35378) ring.

  • Claisen Rearrangement of 7-Prenyloxycoumarin (B162135): This route involves the O-prenylation of 7-hydroxycoumarin to form 7-prenyloxycoumarin, followed by a thermal or microwave-assisted[1][1]-sigmatropic rearrangement to move the prenyl group to the C8 or C6 position, with subsequent migration to the C3 position under specific conditions.

Q2: I am getting a low yield in my synthesis. What are the common causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Poor regioselectivity: The prenyl group may attach to other positions on the coumarin ring, particularly C6 and C8, which are also activated.

  • Suboptimal reaction conditions: Temperature, reaction time, catalyst, and solvent all play a critical role and need to be optimized.

  • Side reactions: Undesired reactions, such as the formation of isomers or byproducts, can consume starting materials and reduce the yield of the target compound.

  • Incomplete reaction: The reaction may not have gone to completion, leaving unreacted starting materials.

  • Product degradation: The desired product might be unstable under the reaction or workup conditions.

  • Inefficient purification: Loss of product during the purification process can significantly lower the final yield.

Q3: How can I improve the regioselectivity of the C3-prenylation?

A3: Achieving high regioselectivity for C3-prenylation can be challenging. Here are some strategies:

  • Choice of Prenylating Agent and Catalyst: Using specific catalyst-reagent combinations can favor C3 substitution. For instance, the use of 2-methyl-3-butene-2-ol in the presence of boron trifluoride has been reported for the synthesis of 3-prenylcoumarins.

  • Protecting Groups: Temporarily protecting other reactive sites (like the 7-hydroxyl group or other nucleophilic carbons) can direct the prenylation to the desired C3 position.

  • Reaction Conditions: Fine-tuning the reaction temperature and solvent can influence the kinetic versus thermodynamic product distribution, potentially favoring C3-prenylation.

Q4: What are the potential side products in the Claisen rearrangement route?

A4: The Claisen rearrangement of 7-prenyloxycoumarin can lead to several side products. The initial rearrangement typically favors migration of the prenyl group to the C8 position due to the electronic properties of the coumarin system. This can be followed by a Cope rearrangement to other positions if the initial product is sterically hindered. Additionally, deallylation (loss of the prenyl group) can occur, especially at higher temperatures.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound via Direct C3-Prenylation
Possible Cause Troubleshooting Step
Incorrect Catalyst/Reagent Verify the use of a suitable catalyst system, such as boron trifluoride etherate with 2-methyl-3-butene-2-ol.
Suboptimal Reaction Temperature Optimize the reaction temperature. Start with reported literature values and perform small-scale experiments at slightly higher and lower temperatures.
Poor Solvent Choice Ensure the solvent is anhydrous and appropriate for the reaction. Dioxane or other aprotic solvents are often used.
Reaction Time Too Short Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Starting Material Quality Ensure the 7-hydroxycoumarin and prenylating agent are pure and dry.
Problem 2: Predominant Formation of C8-Prenylated Isomer in Claisen Rearrangement
Possible Cause Troubleshooting Step
Thermodynamically Favored C8-Migration The initial Claisen rearrangement to the C8 position is often favored. To promote migration to C3, consider a tandem Claisen-Cope rearrangement approach under specific conditions, though this can be complex.
Steric Hindrance If the C8 position is sterically hindered, it may favor rearrangement to other positions. However, for 7-hydroxycoumarin, C8 is generally accessible.
Reaction Conditions Microwave-assisted heating has been shown to sometimes alter the regioselectivity of Claisen rearrangements.[2] Experiment with both conventional heating and microwave irradiation.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Step
Presence of Multiple Isomers Isomers (C3, C6, C8-prenylated) can be difficult to separate. Use column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate (B1210297) gradient). High-Performance Liquid Chromatography (HPLC) may be necessary for high purity.
Unreacted Starting Materials If TLC shows the presence of starting materials, adjust the stoichiometry or reaction time in subsequent experiments. A preliminary purification step to remove unreacted 7-hydroxycoumarin might be helpful.
Oily Product If the product is an oil, try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal, or triturating with a non-polar solvent like hexane.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of the coumarin core, which is the precursor to this compound. Data for the direct synthesis of this compound is less commonly reported in a comparative format.

Synthesis Method (for Coumarin Core)Catalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)Reference
Pechmann Condensation (Conventional)Conc. H₂SO₄-18 h5 °C to RT88%BenchChem
Pechmann Condensation (Microwave)SnCl₂·2H₂O-260 sN/A (800W)55.25%BenchChem
Pechmann CondensationAmberlyst-15-25 min110 °C95%BenchChem

Experimental Protocols

Protocol 1: Synthesis of 7-Prenyloxycoumarin (Precursor for Claisen Rearrangement)
  • Dissolve 7-hydroxycoumarin (1 equivalent) in acetone.

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Add prenyl bromide (1.2 equivalents) dropwise to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Filter the reaction mixture to remove the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain 7-prenyloxycoumarin.

Protocol 2: Claisen Rearrangement of 7-Prenyloxycoumarin
  • Place 7-prenyloxycoumarin in a suitable high-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether).

  • Heat the mixture to reflux (typically 180-220 °C) for several hours. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the rearranged product(s).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove the high-boiling solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired this compound from its isomers.

Visualizations

experimental_workflow cluster_prenylation Direct C3-Prenylation cluster_claisen Claisen Rearrangement Route start_prenyl 7-Hydroxycoumarin reaction_prenyl Direct Prenylation Reaction start_prenyl->reaction_prenyl reagents_prenyl Prenylating Agent + Catalyst (e.g., BF3·OEt2) reagents_prenyl->reaction_prenyl workup_prenyl Aqueous Workup reaction_prenyl->workup_prenyl purification_prenyl Column Chromatography workup_prenyl->purification_prenyl product_prenyl This compound purification_prenyl->product_prenyl start_claisen 7-Hydroxycoumarin o_prenylation O-Prenylation start_claisen->o_prenylation intermediate 7-Prenyloxycoumarin o_prenylation->intermediate rearrangement Claisen Rearrangement (Thermal or Microwave) intermediate->rearrangement workup_claisen Purification of Isomers rearrangement->workup_claisen product_claisen This compound workup_claisen->product_claisen

Caption: Comparative workflow of the two primary synthetic routes to this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Yield of This compound cause1 Poor Regioselectivity problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Side Reactions problem->cause3 cause4 Inefficient Purification problem->cause4 solution1 Optimize Catalyst & Protecting Groups cause1->solution1 solution2 Screen Temperature, Solvent, & Time cause2->solution2 solution3 Identify & Mitigate Byproduct Formation cause3->solution3 solution4 Refine Chromatography Technique cause4->solution4

Caption: Troubleshooting flowchart for addressing low yields in the synthesis.

claisen_pathway start 7-Prenyloxycoumarin transition_state [3,3]-Sigmatropic Transition State start->transition_state product_8 8-Prenyl-7-hydroxycoumarin (Kinetic Product) transition_state->product_8 Claisen Rearrangement side_product Deallylation Product transition_state->side_product High Temp product_6 6-Prenyl-7-hydroxycoumarin product_8->product_6 Cope Rearrangement product_3 This compound (Desired Product) product_6->product_3 Further Rearrangement

Caption: Reaction pathway for the Claisen rearrangement showing potential products.

References

Technical Support Center: Overcoming Solubility Challenges of 7-Hydroxy-3-prenylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 7-Hydroxy-3-prenylcoumarin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound is primarily attributed to its chemical structure. The presence of a larger, nonpolar prenyl group and the coumarin (B35378) backbone contribute to its hydrophobic nature, making it challenging to dissolve in water. While the hydroxyl group offers some polarity, it is often insufficient to overcome the hydrophobicity of the rest of the molecule.

Q2: What are the initial steps I should take when encountering solubility issues with this compound in my experiments?

A2: Start by assessing the required concentration for your experiment and the acceptable solvent system. For initial in vitro studies, using a small percentage of an organic cosolvent like DMSO or ethanol (B145695) is a common starting point.[1][2] It is crucial to determine the maximum tolerable concentration of the cosolvent in your specific assay to avoid off-target effects.

Q3: Can pH modification be used to improve the solubility of this compound?

A3: Yes, pH adjustment can be an effective strategy.[3][4][5] The hydroxyl group on the coumarin ring is weakly acidic and can be deprotonated at higher pH values, forming a more soluble phenolate (B1203915) salt. Systematically testing a range of pH values above the pKa of the hydroxyl group can help identify the optimal pH for solubilization.[4][6][7] However, it is essential to consider the pH stability of the compound and the pH constraints of your experimental system.[4]

Q4: What are cyclodextrins and how can they enhance the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming an inclusion complex.[8][9][10] This complex has improved aqueous solubility due to the hydrophilic nature of the cyclodextrin's outer surface.[9][11]

Q5: Are there advanced formulation strategies available for significant solubility enhancement?

A5: For more challenging solubility issues or for in vivo applications, advanced techniques like nanosuspensions and solid dispersions are highly effective.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[12][13][14][15][16]

  • Solid Dispersions: This method involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[3][17][18][19][20][21] This can lead to the drug being in an amorphous state, which has higher solubility than the crystalline form.[20]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of a stock solution into an aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Exceeding Solubility Limit Decrease the final concentration of the compound in the aqueous buffer.The compound remains in solution.
Insufficient Cosolvent Increase the percentage of the organic cosolvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains within the tolerance level of the assay.[22][23][24]The compound remains dissolved.
pH of the Aqueous Buffer Adjust the pH of the buffer to a more alkaline value to facilitate the formation of the more soluble phenolate salt.[4][25][26]Improved solubility and no precipitation.
Temperature Effects Gently warm the solution, as solubility often increases with temperature. Ensure the temperature is compatible with the compound's stability and the experimental setup.The precipitate dissolves.
Issue 2: Inconsistent results in biological assays due to poor solubility.
Potential Cause Troubleshooting Step Expected Outcome
Micro-precipitation Filter the final solution through a 0.22 µm filter before adding it to the assay to remove any undissolved particles.More consistent and reproducible assay results.
Compound Adsorption to Plastics Use low-adhesion microplates and pipette tips. Including a small amount of a non-ionic surfactant like Tween 80 can also help prevent adsorption.[5]Reduced loss of compound and more accurate results.
Time-dependent Precipitation Prepare fresh dilutions of the compound immediately before each experiment.Consistent compound concentration throughout the experiment.
Complexation with Media Components Evaluate the solubility of the compound in the specific cell culture media or assay buffer being used, as components like proteins can interact with the compound.Understanding potential interactions and adjusting the formulation accordingly.

Data Presentation: Solubility Enhancement Strategies

Technique Principle Typical Fold Increase in Solubility Advantages Considerations
Cosolvency Addition of a water-miscible organic solvent to reduce the polarity of the aqueous medium.[22][23][24][27][28]2 to 500-fold[22]Simple and quick to implement.[23]Potential for solvent toxicity in biological assays.
pH Adjustment Ionization of the weakly acidic hydroxyl group to form a more soluble salt.[4][6]Variable, depends on pKa.Can be very effective if the compound has an ionizable group.[7]pH must be compatible with the experimental system and compound stability.[4]
Cyclodextrin (B1172386) Complexation Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[8][9][10][11][29]10 to 100-foldHigh efficiency in solubilization and can reduce toxicity.[9]Potential for interactions with other formulation components.
Nanosuspension Reduction of particle size to the sub-micron range, increasing surface area and dissolution rate.[12][13][14][15][16]>1000-foldApplicable to a wide range of poorly soluble drugs.[13][15] Enhances bioavailability.[12][13][14]Requires specialized equipment for production and characterization.[15]
Solid Dispersion Dispersion of the drug in a hydrophilic carrier, often in an amorphous state.[3][17][18][19][20][21]10 to 200-foldSignificant enhancement of dissolution rate and bioavailability.[3][18]Physical stability of the amorphous state can be a concern.[20]

Experimental Protocols

Protocol 1: Solubility Enhancement using Cosolvency
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilution: Create a series of dilutions of the stock solution in the same organic solvent.

  • Aqueous Dilution: Add a fixed volume of each organic dilution to a fixed volume of your aqueous buffer (e.g., 10 µL into 990 µL of PBS) to achieve the desired final concentrations and a consistent final cosolvent percentage.

  • Observation: Visually inspect for any signs of precipitation immediately after mixing and after a defined incubation period (e.g., 1 hour) at the experimental temperature.

  • Quantification (Optional): Centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV to determine the kinetic solubility.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Determine the required amounts of this compound and a suitable cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) for a 1:1 molar ratio.

  • Mixing: Place the calculated amount of cyclodextrin in a mortar. Add a small amount of water to form a paste.

  • Kneading: Add the this compound to the paste and knead the mixture for a specified time (e.g., 30-60 minutes).

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Solubility Testing: Determine the aqueous solubility of the prepared inclusion complex and compare it to that of the uncomplexed compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_application Application problem Poor Aqueous Solubility of This compound cosolvency Cosolvency problem->cosolvency ph_adjustment pH Adjustment problem->ph_adjustment cyclodextrin Cyclodextrin Complexation problem->cyclodextrin nanosuspension Nanosuspension problem->nanosuspension solid_dispersion Solid Dispersion problem->solid_dispersion evaluation Solubility & Stability Assessment cosolvency->evaluation ph_adjustment->evaluation cyclodextrin->evaluation nanosuspension->evaluation solid_dispersion->evaluation application In Vitro / In Vivo Experiments evaluation->application logical_relationship cluster_methods Solubilization Methods compound This compound (Poorly Soluble) cosolvent Cosolvents (e.g., DMSO, Ethanol) compound->cosolvent Reduces solvent polarity ph pH Adjustment (Alkaline pH) compound->ph Forms soluble salt cd Cyclodextrins (e.g., β-CD, HP-β-CD) compound->cd Forms inclusion complex soluble_form Solubilized Compound cosolvent->soluble_form ph->soluble_form cd->soluble_form

References

Optimization of reaction conditions for 7-Hydroxy-3-prenylcoumarin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-Hydroxy-3-prenylcoumarin.

Frequently Asked Questions (FAQs)

Q1: What is the most direct method for the synthesis of this compound?

A1: A direct and efficient method for the synthesis of this compound is the nuclear prenylation of 7-hydroxycoumarin at the C3 position. This can be achieved by reacting 7-hydroxycoumarin with a prenylating agent such as 2-methyl-3-butene-2-ol in the presence of a Lewis acid catalyst like boron trifluoride etherate (Et2O–BF3)[1][2].

Q2: What are the critical starting materials and reagents for this synthesis?

A2: The essential starting material is 7-hydroxycoumarin. The key reagents include a prenylating agent, typically 2-methyl-3-butene-2-ol, and a Lewis acid catalyst, with boron trifluoride etherate being a common choice. Anhydrous solvents are also necessary to ensure the reaction proceeds efficiently[1][2].

Q3: What is the general reaction mechanism for the C3 prenylation of 7-hydroxycoumarin?

A3: The reaction proceeds via an electrophilic substitution on the electron-rich coumarin (B35378) ring. The Lewis acid catalyst activates the prenylating agent, forming a prenyl carbocation. This electrophile then attacks the C3 position of the 7-hydroxycoumarin ring, which is activated by the hydroxyl group at the C7 position.

Q4: Are there any specific structural requirements for the starting coumarin for a successful C3 prenylation?

A4: Yes, the substitution pattern on the coumarin ring is crucial. The presence of an electron-donating group, such as a hydroxyl or alkoxyl group, at the C7 position is essential for activating the ring towards electrophilic attack at the C3 position. Coumarins lacking such activating groups may not yield the desired 3-prenylated product under these conditions[1][2].

Q5: What are the expected yields for the synthesis of this compound?

A5: The yields can vary depending on the specific reaction conditions, including the purity of reagents, reaction time, and temperature. While specific yields for this compound are not always reported, similar C3 prenylations of activated coumarins have been achieved with moderate to good yields[1][2]. Optimization of the reaction conditions is key to maximizing the yield.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound 1. Inactive catalyst (e.g., hydrolyzed boron trifluoride etherate).2. Impure starting materials (7-hydroxycoumarin or prenylating agent).3. Insufficient reaction time or temperature.4. Presence of water in the reaction mixture.1. Use freshly opened or properly stored boron trifluoride etherate.2. Ensure the purity of starting materials through appropriate purification techniques (e.g., recrystallization).3. Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the reaction time and temperature accordingly.4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple products (observed on TLC) 1. Side reactions due to overly harsh reaction conditions (e.g., high temperature).2. Isomerization of the prenyl group.3. Prenylation at other positions on the coumarin ring.1. Lower the reaction temperature and monitor the reaction closely.2. Use a milder Lewis acid catalyst if possible.3. Purify the crude product using column chromatography to isolate the desired this compound isomer.
Starting material remains unreacted 1. Insufficient amount of catalyst or prenylating agent.2. Poor solubility of 7-hydroxycoumarin in the chosen solvent.1. Increase the molar ratio of the catalyst and/or prenylating agent.2. Choose a solvent in which 7-hydroxycoumarin has better solubility at the reaction temperature.
Difficulty in purifying the final product 1. Co-elution of byproducts with the desired product during column chromatography.2. Oily nature of the product.1. Optimize the solvent system for column chromatography to achieve better separation.2. Consider recrystallization from a suitable solvent system to obtain a crystalline product.

Experimental Protocols

Synthesis of this compound via Direct C3 Prenylation

This protocol is based on the general method for the direct prenylation of coumarins[1][2].

Materials:

Procedure:

  • To a solution of 7-hydroxycoumarin in anhydrous dioxane, add 2-methyl-3-butene-2-ol.

  • Cool the mixture in an ice bath and slowly add boron trifluoride etherate dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a hexane-ethyl acetate solvent system as the eluent to obtain pure this compound.

Data Presentation

Table 1: Summary of Reagents and General Reaction Conditions for C3 Prenylation of 7-Hydroxycoumarin

Parameter Description Reference
Starting Material 7-Hydroxycoumarin[1][2]
Prenylating Agent 2-Methyl-3-butene-2-ol[1][2]
Catalyst Boron trifluoride etherate (Et2O–BF3)[1][2]
Solvent Anhydrous Dioxane[1][2]
Reaction Temperature 0 °C to Room Temperature[1][2]
Purification Method Silica Gel Column Chromatography[1][2]

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 7-Hydroxycoumarin in Anhydrous Dioxane add_prenyl Add 2-Methyl-3-butene-2-ol start->add_prenyl cool Cool to 0 °C add_prenyl->cool add_catalyst Add BF3·OEt2 Dropwise cool->add_catalyst react Stir at Room Temperature (Monitor by TLC) add_catalyst->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in this compound Synthesis

G cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Inactive Catalyst start->cause1 cause2 Impure Reagents start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Presence of Water start->cause4 sol1 Use Fresh Catalyst cause1->sol1 sol2 Purify Starting Materials cause2->sol2 sol3 Optimize Time/Temp (Monitor with TLC) cause3->sol3 sol4 Use Anhydrous Solvents & Inert Atmosphere cause4->sol4

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: HPLC Separation of 7-Hydroxy-3-prenylcoumarin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 7-Hydroxy-3-prenylcoumarin isomers.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating this compound isomers by HPLC?

A1: The primary challenge is the structural similarity of the isomers, which often results in co-elution or poor resolution. These compounds may only differ in the position of the prenyl group or stereochemistry, leading to very similar retention times on standard reversed-phase columns. Achieving baseline separation requires careful optimization of chromatographic conditions to exploit subtle differences in their physicochemical properties.

Q2: What type of HPLC column is best suited for separating these isomers?

A2: While a standard C18 column is a good starting point, achieving separation of closely related isomers often requires more specialized column chemistries. Consider the following options:

  • Phenyl-Hexyl or Biphenyl columns: These columns can provide alternative selectivity for aromatic compounds through π-π interactions, which can help differentiate between positional isomers.[1]

  • Polar-embedded phases: Columns with polar-embedded groups can also offer different selectivity and are sometimes effective for separating E/Z isomers.

  • Chiral stationary phases (CSPs): If you are dealing with enantiomers, a chiral column is essential. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often effective for separating coumarin (B35378) enantiomers.[2]

  • Superficially porous particles (SPP) or sub-2 µm fully porous particles: These can increase column efficiency and improve resolution for closely eluting peaks.[1]

Q3: How does the mobile phase composition affect the separation of these isomers?

A3: The mobile phase composition is a critical factor in achieving separation. Key parameters to optimize include:

  • Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. Their different solvent properties can alter selectivity. Trying both is recommended.

  • pH: The pH of the mobile phase can affect the ionization state of the hydroxyl group on the coumarin structure, which in turn can influence retention and selectivity. Experimenting with a pH range around the pKa of the hydroxyl group may be beneficial.

  • Additives: Small amounts of additives, like formic acid or trifluoroacetic acid, can improve peak shape and resolution.[3][4]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

Possible Causes & Solutions

CauseSolution
Inadequate Column Selectivity 1. Switch Column Chemistry: If using a C18 column, try a Phenyl-Hexyl or Biphenyl column to leverage π-π interactions. For potential enantiomers, a chiral stationary phase is necessary.[1][2] 2. Consider Carbon-Based Phases: Columns with carbon-clad zirconia can offer different selectivity for structurally similar compounds.[5][6]
Suboptimal Mobile Phase 1. Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. A mix of the two can also be tested. 2. Adjust pH: Systematically vary the pH of the aqueous portion of the mobile phase to alter the ionization of the analyte and potentially improve separation. 3. Optimize Gradient: If using a gradient, make it shallower to increase the separation window between the isomers.
Low Column Efficiency 1. Decrease Particle Size: Use a column with smaller particles (e.g., sub-2 µm or SPP) to increase the number of theoretical plates.[1] 2. Increase Column Length: A longer column will also increase the plate count and may improve resolution.[1] 3. Lower Flow Rate: Reducing the flow rate can improve efficiency and resolution, although it will increase the run time.
Temperature Effects 1. Optimize Column Temperature: Varying the column temperature can sometimes alter selectivity. A good starting point is to test temperatures between 25°C and 45°C.[2]
Issue 2: Peak Tailing

Possible Causes & Solutions

CauseSolution
Secondary Interactions with Stationary Phase 1. Adjust Mobile Phase pH: If the peak tailing is due to interactions with residual silanols on the silica (B1680970) support, operating at a lower pH (e.g., with 0.1% formic acid) can suppress this effect. 2. Use a High-Purity, End-Capped Column: Modern, high-purity silica columns are better end-capped, reducing the number of free silanols.
Column Overload 1. Reduce Sample Concentration: Inject a more dilute sample to see if the peak shape improves.
Column Contamination or Degradation 1. Flush the Column: Use a strong solvent to wash the column. 2. Replace the Column: If the problem persists, the column may be irreversibly damaged.

Quantitative Data Summary

The following table summarizes typical starting conditions for the separation of coumarin derivatives based on literature, which can be adapted for this compound isomers.

ParameterTypical Conditions
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient 20-80% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm or 320 nm

Experimental Protocols

General Protocol for Method Development for this compound Isomer Separation

  • Sample Preparation: Dissolve the isomer mixture in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Screening (C18 Column):

    • Column: C18, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a broad gradient (e.g., 10-90% B over 20 minutes) to determine the approximate elution time.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV, scan for optimal wavelength or use 254 nm.

  • Optimization:

    • Gradient Adjustment: Based on the initial screening, create a shallower gradient around the elution time of the isomers to improve resolution.

    • Solvent Comparison: Repeat the optimized gradient using methanol as Mobile Phase B and compare the selectivity to acetonitrile.

    • Column Chemistry Comparison: If resolution is still insufficient, switch to a Phenyl-Hexyl or Biphenyl column and repeat the optimization steps.

    • Chiral Separation (if applicable): If enantiomers are suspected, use a chiral stationary phase (e.g., amylose-based) with a suitable mobile phase (often a mixture of hexane (B92381) and an alcohol like isopropanol).[7]

Visualizations

TroubleshootingWorkflow start Start problem Poor Isomer Resolution start->problem cause1 Suboptimal Mobile Phase problem->cause1 Check cause2 Inadequate Column Selectivity problem->cause2 Check cause3 Low Column Efficiency problem->cause3 Check solution1a Change Organic Modifier (ACN/MeOH) cause1->solution1a Try solution1b Adjust pH cause1->solution1b Try solution1c Optimize Gradient cause1->solution1c Try solution2a Switch to Phenyl or Biphenyl Column cause2->solution2a Try solution2b Use Chiral Column cause2->solution2b If Enantiomers solution3a Use Smaller Particle Size Column cause3->solution3a Try solution3b Decrease Flow Rate cause3->solution3b Try

Caption: Troubleshooting workflow for poor HPLC resolution of isomers.

References

Minimizing degradation of 7-Hydroxy-3-prenylcoumarin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 7-Hydroxy-3-prenylcoumarin during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: The primary causes of degradation for coumarins, including this compound, are exposure to light (photodegradation), high temperatures (thermal degradation), and unfavorable pH conditions, particularly alkaline environments that can lead to hydrolysis of the lactone ring.[1][2][3] Oxidation is also a concern for hydroxylated coumarins.[3]

Q2: My extract containing this compound is changing color and I'm observing a loss of the target compound. What is happening?

A2: This is a common indication of degradation. The color change can be due to the formation of degradation products. The two most likely causes are photodegradation, as coumarins with hydroxy substitutions can be light-sensitive, and hydrolysis of the lactone ring, which is often accelerated by basic pH conditions.[1]

Q3: What are the ideal storage conditions for both the plant material and the extracts containing this compound?

A3: To minimize degradation, plant material should be thoroughly dried and stored in a cool, dark, and dry place.[4] Extracts should be stored in airtight, amber-colored vials or containers wrapped in aluminum foil to protect them from light and kept at low temperatures, such as 4°C, to reduce both thermal and photodegradation.[1]

Q4: How does pH affect the stability of this compound?

A4: The pH of the extraction solvent is a critical factor. Basic conditions (high pH) can promote the hydrolysis of the lactone ring in the coumarin (B35378) structure, leading to the formation of a coumarinic acid salt, which can further degrade.[1] It is generally advisable to maintain a neutral or slightly acidic pH during extraction unless the experimental protocol specifies otherwise.[1]

Q5: Can I use antioxidants to improve the stability of this compound during extraction?

A5: Yes, adding antioxidants to the extraction solvent can help prevent oxidative degradation, which can be a concern for phenolic compounds like this compound.[2] Common antioxidants used in extractions include ascorbic acid and butylated hydroxytoluene (BHT).[1]

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound and provides potential solutions.

Problem 1: Low Yield of this compound in the Crude Extract
Potential Cause Recommended Solution
Improper Plant Material Preparation Ensure the plant material is thoroughly dried to a constant weight and finely ground to maximize the surface area for efficient extraction.[4]
Inefficient Solvent Extraction The choice of solvent is crucial. For prenylated coumarins, solvents like methanol, ethanol, and chloroform (B151607) are often used.[5] Consider using a solvent system optimized for coumarins, such as 70% v/v methanol.[6] Experiment with different solvent polarities and optimize the solvent-to-solid ratio to ensure complete extraction.[4]
Inadequate Extraction Time or Temperature Optimize the extraction time and temperature. For heat-assisted methods, avoid prolonged exposure to high temperatures which can cause thermal degradation.[7] Ultrasound-assisted extraction (UAE) can be an efficient method with shorter extraction times.[7]
Problem 2: Degradation of this compound During Extraction and Processing
Potential Cause Recommended Solution
Photodegradation Protect the extraction setup from light by using amber glassware or by wrapping the equipment in aluminum foil.[1][2] Minimize the exposure of the extract to light during all subsequent processing steps.
Thermal Degradation Use a rotary evaporator at a controlled, low temperature (e.g., below 40-50°C) and reduced pressure to gently remove the solvent.[4] Avoid excessive heating during all steps.
pH-Induced Hydrolysis Maintain a neutral or slightly acidic pH of the extraction solvent. If an alkaline wash is necessary for purification, minimize the contact time and neutralize the solution promptly.[1]
Oxidation Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) if possible. Use degassed solvents and consider adding a small amount of an antioxidant like ascorbic acid to the extraction solvent.[2]
Problem 3: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
Potential Cause Recommended Solution
Formation of Degradation Products This indicates that your this compound is breaking down. Review your extraction and workup procedures to identify potential causes of degradation (light, heat, pH) and implement the corrective actions described in Problem 2.[1]
Photoisomerization or Dimerization For some prenylated coumarins, exposure to UV light can lead to cycloaddition reactions, forming dimers or isomers.[2] Minimizing light exposure is critical to prevent these side reactions.
Impurity in the Starting Material If possible, verify the purity of your starting plant material or initial crude extract to ensure the unknown peaks are not pre-existing impurities.

Data Presentation

Table 1: General Stability of Coumarins Under Different Conditions

This table summarizes the general stability of coumarins based on available literature for related compounds, as specific quantitative data for this compound is limited.

Condition Stability Primary Degradation Pathway Recommendation
Acidic pH (pH < 7) Generally Stable-Maintain a neutral to slightly acidic pH.[1]
Alkaline pH (pH > 7) UnstableHydrolysis of the lactone ringAvoid basic conditions; if necessary, use for short periods at low temperatures.[1][3]
Elevated Temperature Susceptible to DegradationThermal decompositionKeep temperatures as low as possible during extraction and solvent removal (e.g., < 50°C).[4][8]
Exposure to UV/Visible Light UnstablePhotodegradation, dimerization, isomerizationProtect from light at all stages using amber glassware or aluminum foil.[1][2]
Presence of Oxidizing Agents Susceptible to DegradationOxidation of the phenol (B47542) groupUse degassed solvents and consider adding antioxidants.[3]
Table 2: Thermal Stability of Coumarin in Subcritical Water

This data provides insight into the thermal degradation of the parent coumarin structure at elevated temperatures.

Temperature (°C) Heating Time (min) Percent Recovery (%)
1006096
15060100
2006091
2506082
(Data adapted from a study on coumarin stability in subcritical water)[8]

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Prenylated Coumarins

This protocol provides a general methodology for the extraction of prenylated coumarins like this compound from dried plant material. Optimization of parameters is recommended for specific plant matrices.

  • Preparation of Plant Material:

    • Thoroughly dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder to increase the surface area for extraction.[4]

  • Extraction:

    • Accurately weigh a specific amount of the powdered plant material (e.g., 10 g) and place it in an extraction vessel.

    • Add the extraction solvent. A common choice is 70% v/v methanol.[6] Use a solid-to-solvent ratio of approximately 1:10 to 1:20 (w/v).

    • Place the extraction vessel in an ultrasonic bath.

    • Perform ultrasonication for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).[7] The vessel should be protected from light during this process.

  • Isolation of Crude Extract:

    • After extraction, separate the solid material from the solvent by filtration or centrifugation.

    • Wash the solid residue with a small volume of the extraction solvent and combine the liquid fractions.

    • Concentrate the combined extract using a rotary evaporator at a low temperature (<50°C) and reduced pressure to obtain the crude extract.[4]

  • Purification (General Approach):

    • The crude extract can be further purified using techniques like column chromatography.

    • A common stationary phase is silica (B1680970) gel.

    • The mobile phase is typically a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate (B1210297) or chloroform-methanol mixture. The optimal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Visualizations

Experimental_Workflow A Plant Material (Dried and Powdered) B Ultrasound-Assisted Extraction (Solvent, Temp, Time) A->B C Filtration/ Centrifugation B->C D Solvent Evaporation (Rotary Evaporator) C->D E Crude Extract D->E F Column Chromatography E->F G Purified This compound F->G

Caption: General experimental workflow for the extraction and purification of this compound.

Degradation_Factors Degradation Degradation of This compound Light Light Exposure (UV/Visible) Degradation->Light Photodegradation Heat High Temperature Degradation->Heat Thermal Degradation pH Alkaline pH Degradation->pH Hydrolysis Oxidation Oxidizing Agents Degradation->Oxidation Oxidative Degradation

Caption: Key factors contributing to the degradation of this compound during extraction.

Hydrolysis_Pathway Coumarin This compound (Lactone Ring Intact) Intermediate Coumarinic Acid Salt (Lactone Ring Opened) Coumarin->Intermediate + H2O (alkaline pH) Hydroxide OH- Degradation Further Degradation Products Intermediate->Degradation

Caption: Simplified pathway of alkaline hydrolysis of the coumarin lactone ring.

References

Technical Support Center: Enhancing the Stability of 7-Hydroxy-3-prenylcoumarin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 7-Hydroxy-3-prenylcoumarin in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common stability-related problems encountered when working with this compound solutions, offering potential causes and recommended solutions.

IssuePotential CausesRecommended Solutions
Precipitation or Cloudiness in Solution - Exceeding the solubility limit of this compound in the chosen solvent. - Temperature fluctuations affecting solubility. - pH of the solution shifting to a range where the compound is less soluble.- Prepare a fresh solution at a lower concentration. - Maintain a constant temperature for the solution. - Utilize a suitable buffer system to maintain a stable pH.
Discoloration of the Solution (e.g., yellowing) - Photodegradation: Exposure to ambient or UV light can cause the formation of colored degradation products.[1] - Oxidation: Reaction with dissolved oxygen, which can be accelerated by heat or the presence of metal ions.- Protect the solution from light by using amber vials or wrapping containers in aluminum foil.[1] - Purge the solvent and the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing. - Consider the addition of antioxidants, but verify their compatibility with your experimental setup.
Loss of Compound Potency or Inconsistent Assay Results - Chemical Degradation: Hydrolysis of the lactone ring, particularly under alkaline conditions, or photodegradation. - Adsorption: The compound may adsorb to the surface of plastic containers.- Conduct experiments at a pH where this compound is most stable (typically neutral to slightly acidic). - Perform forced degradation studies to understand the specific degradation pathways under your experimental conditions. - Use glass or polypropylene (B1209903) containers to minimize adsorption.
Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC) - Degradation: The new peaks likely represent degradation products formed from this compound.- Characterize the degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to understand the degradation pathway. - Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize the formation of these products.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the choice of solvent. Alkaline conditions can lead to hydrolysis of the coumarin's lactone ring, while exposure to UV light can induce photodegradation. Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.

2. What is the recommended solvent for dissolving this compound?

For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing capacity for coumarins.[2] For aqueous experimental buffers, it is crucial to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol (B145695) before diluting with the aqueous buffer to avoid precipitation. The final concentration of the organic solvent should be kept low to minimize its potential effects on the experiment.

3. How should I store solutions of this compound to ensure maximum stability?

For optimal short-term stability, solutions should be stored at low temperatures (e.g., 2-8 °C) and protected from light.[2] For long-term storage, it is advisable to store aliquots of the stock solution at -20°C or -80°C to minimize freeze-thaw cycles.[2] Always use tightly sealed containers to prevent solvent evaporation.

4. My solution of this compound turned yellow after being left on the benchtop. What happened?

The yellowing of the solution is a common indicator of degradation, likely due to exposure to light (photodegradation).[1] Coumarin derivatives can undergo various photochemical reactions, including dimerization and oxidation, which can result in colored byproducts. To prevent this, always protect your solutions from light.

5. Can I use buffers to improve the stability of my this compound solution?

Yes, using a buffer system is highly recommended, especially for aqueous solutions. Maintaining a stable pH, preferably in the neutral to slightly acidic range, can help prevent base-catalyzed hydrolysis of the lactone ring. Phosphate or citrate (B86180) buffers are commonly used, but their compatibility with your specific assay should be confirmed.

6. Are there any stabilizing agents I can add to my solution?

The use of cyclodextrins has been shown to improve the solubility and stability of similar 7-hydroxycoumarin derivatives.[3] Cyclodextrins can form inclusion complexes with the coumarin, protecting it from degradation. However, the effect of any additive on your specific application must be carefully evaluated.

Experimental Protocols

Protocol for Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general method for assessing the stability of this compound in solution.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a good starting point.

  • This compound reference standard

  • Solvents for sample preparation (e.g., DMSO, acetonitrile, water)

  • pH meter and buffers

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 320-340 nm).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • For the stability study, dilute the stock solution with the desired test solution (e.g., buffer at a specific pH, solvent) to a final working concentration.

4. Forced Degradation Studies:

  • Acidic Hydrolysis: Incubate the solution with 0.1 M HCl at a controlled temperature (e.g., 60 °C).

  • Alkaline Hydrolysis: Incubate the solution with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat the solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photodegradation: Expose the solution to a UV light source.

  • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60 °C) in the dark.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to the working concentration for HPLC analysis.

5. Data Analysis:

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks over time.

  • Calculate the percentage of degradation.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.

Visualizations

Hypothesized Photodegradation Pathway of this compound

The following diagram illustrates a potential photodegradation pathway for this compound, based on the known behavior of similar prenylated coumarins which can undergo [2+2] cycloaddition upon exposure to UV light.[1]

Hypothesized Photodegradation Pathway of this compound cluster_0 UV Light Exposure cluster_1 Cycloaddition Reactions A This compound (Monomer) B Excited State Monomer A->B Photon Absorption C Cyclobutane Dimer (Intermolecular) B->C [2+2] Cycloaddition (with another monomer) B->C D Macrocycle (Intramolecular) B->D [2+2] Cycloaddition (intramolecular) B->D

Caption: Potential photodegradation pathways of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting stability studies of this compound.

Experimental Workflow for Stability Testing cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of this compound B Prepare Test Solutions (different pH, solvents, etc.) A->B C Incubate under various stress conditions (Heat, Light, pH, Oxidation) B->C D Sample at Time Points C->D E HPLC Analysis D->E F Data Interpretation (Degradation %, Peak Purity) E->F

Caption: General workflow for assessing the stability of this compound.

References

Refinement of purification protocols for high-purity 7-Hydroxy-3-prenylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 7-Hydroxy-3-prenylcoumarin. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification step for crude this compound?

A1: The most effective initial step is typically column chromatography over silica (B1680970) gel. This method is highly effective at separating the target compound from reaction byproducts and unreacted starting materials. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity allows for the selective elution of compounds based on their polarity.

Q2: I am observing a low yield after column chromatography. What are the potential causes?

A2: Low yield after column chromatography can be attributed to several factors:

  • Improper Solvent System: The chosen solvent system may not be optimal for eluting the compound, causing it to remain on the column.

  • Compound Degradation: this compound may be sensitive to the silica gel's acidity. This can be mitigated by using deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent).

  • Co-elution with Impurities: If the polarity of the target compound is very close to that of an impurity, it may lead to mixed fractions and a subsequent loss of pure product.

  • Incomplete Elution: The chromatography may not have been run long enough or with a sufficiently polar solvent to elute the entire compound.

Q3: What is the best method for final purification to achieve high purity (>99%)?

A3: Recrystallization is the preferred method for achieving high purity of this compound after initial purification by column chromatography. The choice of solvent is critical for successful recrystallization.

Q4: Which solvent system is recommended for the recrystallization of this compound?

A4: A mixed solvent system is often most effective. Based on the purification of similar coumarins, a mixture of ethanol (B145695) and water, or ethyl acetate (B1210297) and hexane, is a good starting point. The crude compound should be dissolved in a minimum amount of the hot solvent in which it is more soluble, followed by the gradual addition of the solvent in which it is less soluble until turbidity is observed. Slow cooling will then promote the formation of high-purity crystals.

Q5: My recrystallization is not yielding crystals, or the yield is very low. What should I do?

A5: Several factors could be at play:

  • Solvent Choice: The solvent system may be inappropriate. Experiment with different solvent combinations.

  • Supersaturation: The solution may not be sufficiently supersaturated. Try to reduce the amount of solvent used for dissolution.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Seeding: Introducing a seed crystal of the pure compound can initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent level can sometimes induce crystallization.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Poor Separation (Overlapping Peaks) Incorrect solvent system (polarity too high or too low).Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is 1:20 to 1:100 ratio of crude material to silica gel by weight.
Uneven packing of the column.Ensure the silica gel is packed uniformly without any air bubbles or channels.
Compound Tailing on the Column Interaction with acidic silanol (B1196071) groups on the silica.Use a deactivated silica gel or add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.
Presence of highly polar impurities.Pre-treat the crude sample to remove highly polar impurities before loading onto the column.
Cracked or Dry Column Bed Solvent level dropped below the top of the silica bed.Always keep the silica gel bed covered with the eluent. If it runs dry, the column's separation efficiency will be compromised.
No Compound Eluting Solvent polarity is too low.Gradually increase the polarity of the eluent.
Compound is irreversibly adsorbed onto the silica.This is rare but can happen with very polar compounds. Consider using a different stationary phase like alumina.
Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
Oiling Out (Formation of an Oil Instead of Crystals) Solution is too concentrated or cooled too quickly.Add a small amount of the better solvent to dissolve the oil, then allow it to cool more slowly.
The melting point of the compound is lower than the boiling point of the solvent.Choose a solvent with a lower boiling point.
No Crystal Formation Solution is not supersaturated.Evaporate some of the solvent to increase the concentration.
Insufficient time for crystallization.Allow the solution to stand for a longer period, even overnight.
Need for nucleation sites.Introduce a seed crystal or scratch the inner surface of the glassware.
Low Recovery of Crystals Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the compound.
The compound is significantly soluble in the cold solvent.Cool the solution in an ice bath to minimize solubility.
Crystals were lost during filtration.Ensure proper filtration technique and wash the crystals with a minimal amount of cold solvent.
Colored Impurities in Crystals Impurities were not fully removed in the previous step.Consider treating the hot solution with activated charcoal before filtration to remove colored impurities.

Data Presentation

Table 1: Illustrative Column Chromatography Purification Data for this compound
Parameter Method A Method B
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)
Eluent System Gradient: Hexane to 70:30 Hexane/Ethyl AcetateIsocratic: 80:20 Hexane/Ethyl Acetate
Crude Loading 1 g1 g
Yield of Purified Fraction 650 mg (65%)580 mg (58%)
Purity (by HPLC) ~95%~92%

Note: These are example values and actual results may vary based on the specific reaction conditions and scale.

Table 2: Illustrative Recrystallization Purification Data for this compound
Parameter Method C Method D
Solvent System Ethanol/WaterEthyl Acetate/Hexane
Starting Material Purity ~95%~95%
Starting Material Amount 500 mg500 mg
Yield of Crystals 420 mg (84%)435 mg (87%)
Final Purity (by HPLC) >99%>99%

Note: These are example values and actual results may vary.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Column:

    • Select an appropriate size glass column.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

    • Wash the column with the initial eluent until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Start eluting with the non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution of the compound by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization for High Purity
  • Solvent Selection:

    • Choose a suitable solvent or a mixed solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol/water).

  • Dissolution:

    • Place the partially purified this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid is completely dissolved.

  • Crystallization:

    • If using a mixed solvent system, add the second solvent (e.g., water) dropwise at the boiling point until the solution becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow start Crude this compound column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) start->column_chromatography tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis tlc_analysis->column_chromatography Impure Fractions (Continue Elution) combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Pure Fractions evaporation1 Solvent Evaporation combine_fractions->evaporation1 partially_pure Partially Purified Product (~95% Purity) evaporation1->partially_pure recrystallization Recrystallization (e.g., Ethanol/Water) partially_pure->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Vacuum Drying filtration->drying end High-Purity this compound (>99% Purity) drying->end

Caption: Experimental workflow for the purification of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular Response 7HPC This compound PKA PKA 7HPC->PKA Activates MAPK MAPK (ERK, JNK, p38) 7HPC->MAPK Modulates PI3K PI3K 7HPC->PI3K Inhibits CREB CREB PKA->CREB Gene Gene Expression CREB->Gene MAPK->Gene AKT AKT PI3K->AKT AKT->Gene Cellular Cellular Effects (e.g., Proliferation, Apoptosis) Gene->Cellular

Caption: Potential signaling pathways modulated by 7-Hydroxycoumarin derivatives.

Addressing challenges in the scale-up synthesis of 7-Hydroxy-3-prenylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Scale-Up Synthesis of 7-Hydroxy-3-prenylcoumarin

Welcome to the technical support center for the scale-up synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for introducing a prenyl group at the C3 position of 7-hydroxycoumarin?

A1: The direct, regioselective synthesis of this compound can be challenging due to the multiple potential reaction sites on the 7-hydroxycoumarin scaffold (O-prenylation at the hydroxyl group, and C-prenylation at positions 6, 8, and 3). A documented method for achieving C3-prenylation involves the reaction of a substituted coumarin (B35378) with 2-methyl-3-butene-2-ol in the presence of a Lewis acid catalyst like boron trifluoride etherate (Et2O–BF3)[1]. This method is notable for favoring direct C3-prenylation under specific conditions[1].

Q2: What are the main challenges in the scale-up synthesis of this compound?

A2: The primary challenges during the scale-up of this synthesis include:

  • Regioselectivity: Ensuring the prenyl group selectively attaches to the C3 position, as side products from prenylation at the C6, C8, and the 7-hydroxyl group can occur. The presence of a hydroxyl or alkoxyl group at C7 is reported to be a prerequisite for C3 prenylation with this method[1].

  • Reaction Control: Managing the exothermic nature of Friedel-Crafts alkylation reactions on a large scale to prevent side reactions and ensure safety.

  • Product Purification: Separating the desired 3-prenylcoumarin from unreacted starting materials, regioisomers, and other byproducts, which can be difficult due to their similar physical properties.

  • Handling of Reagents: Boron trifluoride etherate is corrosive and moisture-sensitive, requiring specialized handling and equipment for large-scale operations.

Q3: What factors influence the regioselectivity of the prenylation reaction?

A3: The regioselectivity is influenced by several factors:

  • Catalyst: Boron trifluoride etherate has been shown to promote C3-prenylation[1].

  • Substituents on the Coumarin Ring: The presence of a hydroxyl or alkoxyl group at the C7 position is crucial for directing the prenylation to the C3 position[1]. Coumarins with substituents at C6 or C8, or unsubstituted coumarins, may not yield the 3-prenyl product under these conditions[1].

  • Reaction Temperature: Temperature control is critical in Friedel-Crafts reactions to minimize the formation of undesired byproducts.

Q4: Are there any specific safety precautions to consider during the scale-up synthesis?

A4: Yes, several safety precautions are essential:

  • Use of Boron Trifluoride Etherate: This reagent is corrosive and reacts violently with water. All reactions should be conducted in a well-ventilated area, under anhydrous conditions, and with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Exothermic Reaction: The reaction can be exothermic. On a large scale, this requires a reactor with efficient cooling and temperature monitoring systems to prevent thermal runaway. Gradual addition of reagents is recommended.

  • Solvent Handling: Dioxane is a commonly used solvent and is flammable and a potential carcinogen. Appropriate handling and disposal procedures must be followed.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Moisture in the reaction mixture Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Boron trifluoride etherate is highly sensitive to moisture.
Insufficient catalyst activity Use a fresh, unopened bottle of boron trifluoride etherate. Catalyst activity can diminish with improper storage.
Sub-optimal reaction temperature Optimize the reaction temperature. While the literature suggests room temperature, slight heating or cooling might be necessary depending on the specific substrate and scale. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incomplete reaction Increase the reaction time and monitor by TLC until the starting material is consumed.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause Suggested Solution
Reaction temperature is too high High temperatures can lead to the formation of thermodynamically more stable isomers (e.g., C6 or C8 prenylation) or O-prenylation. Maintain a consistent and controlled temperature throughout the reaction.
Incorrect stoichiometry of reagents Carefully control the molar ratios of 7-hydroxycoumarin, 2-methyl-3-butene-2-ol, and the catalyst as specified in the protocol.
Inappropriate catalyst While Et2O–BF3 is reported for C3-prenylation, other Lewis acids may favor different positions. Ensure the correct catalyst is being used.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Similar polarity of product and byproducts Utilize column chromatography with a carefully selected eluent system. A gradient elution from a non-polar to a moderately polar solvent system (e.g., hexane-ethyl acetate) is often effective.[1]
Presence of unreacted starting materials Optimize the reaction to drive it to completion. If unreacted 7-hydroxycoumarin remains, its acidic nature might allow for an acid-base extraction to simplify the purification.
Formation of tars or polymeric materials This can result from excessive heat or high catalyst concentration. Ensure proper temperature control and consider using a slightly lower catalyst loading on a larger scale, though this may require longer reaction times.

Quantitative Data

The direct synthesis of this compound has limited published quantitative data. However, a study on the C3-prenylation of a related compound, 6,7-dihydroxycoumarin, followed by methylation, provides some insight into the potential yields.

Starting Material Reaction Product Yield (%) Reference
6,7-Dihydroxycoumarin1. Prenylation with 2-methyl-3-butene-2-ol, Et2O–BF3 2. Methylation with dimethyl sulfate (B86663), K2CO36,7-Dimethoxy-3-prenylcoumarin~31% (after methylation and purification)[1]

Note: The yield is for the methylated derivative and may not be directly representative of the yield for this compound.

Experimental Protocols

Laboratory-Scale Synthesis of 3-Prenyl-Substituted Coumarins

This protocol is adapted from the work of Subbaraju et al. (2006) for the direct C3-prenylation of substituted coumarins[1].

Materials:

  • 7-Hydroxycoumarin

  • 2-Methyl-3-butene-2-ol

  • Boron trifluoride etherate (Et2O–BF3)

  • Dioxane (anhydrous)

  • Ethyl acetate (B1210297)

  • Hexane

  • Anhydrous sodium sulfate (Na2SO4)

  • Water

  • Brine solution

Procedure:

  • To a stirred solution of 7-hydroxycoumarin (1 equivalent) and 2-methyl-3-butene-2-ol (1.5 equivalents) in anhydrous dioxane, add boron trifluoride etherate (1.5 equivalents) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).

  • Upon completion, quench the reaction by adding ice-cold water.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to obtain pure this compound.

Considerations for Scale-Up:

  • Reactor: Use a glass-lined or stainless steel reactor with good agitation and a cooling jacket to manage the reaction temperature.

  • Reagent Addition: Add the boron trifluoride etherate slowly and sub-surface to control the exotherm.

  • Work-up: A larger-scale liquid-liquid extraction will be required. Ensure proper phase separation and handling of larger volumes of organic solvents.

  • Purification: Large-scale column chromatography or crystallization may be necessary for purification. Developing a crystallization procedure would be more cost-effective and scalable than chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Mix 7-Hydroxycoumarin & 2-Methyl-3-butene-2-ol in Anhydrous Dioxane add_catalyst 2. Add Boron Trifluoride Etherate Dropwise reagents->add_catalyst Under Inert Atmosphere stir 3. Stir at Room Temperature (Monitor by TLC) add_catalyst->stir quench 4. Quench with Ice-Cold Water stir->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash with Water and Brine extract->wash dry 7. Dry and Evaporate Solvent wash->dry chromatography 8. Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Troubleshooting Guide for Low Yield start Low Yield of Product check_moisture Was the reaction run under anhydrous conditions? start->check_moisture check_catalyst Is the catalyst fresh and active? check_moisture->check_catalyst Yes no_anhydrous Redry all glassware and use anhydrous solvents. Run under inert gas. check_moisture->no_anhydrous No check_temp Was the temperature controlled? check_catalyst->check_temp Yes no_catalyst Use a fresh bottle of Et2O-BF3. check_catalyst->no_catalyst No check_time Was the reaction run to completion (TLC)? check_temp->check_time Yes no_temp Optimize and strictly control the reaction temperature. check_temp->no_temp No no_time Increase reaction time and monitor closely with TLC. check_time->no_time No yes_time Consider other factors (e.g., substrate purity). check_time->yes_time Yes yes_anhydrous Yes yes_catalyst Yes yes_temp Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Artifacts and interference in biological assays with 7-Hydroxy-3-prenylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 7-Hydroxy-3-prenylcoumarin in biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts and interference in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common properties?

This compound is a natural product belonging to the coumarin (B35378) class of compounds. It is known for its fluorescent properties and has been investigated for various biological activities. A summary of its key physicochemical properties is provided below.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource/Notes
Molecular Formula C₁₄H₁₄O₃PubChem CID: 71307287
Molecular Weight 230.26 g/mol PubChem CID: 71307287
Appearance SolidGeneral for coumarins
Solubility Soluble in DMSO, DMF, and alcohols.[1]Limited aqueous solubility is expected.
logP (calculated) ~3.1 - 3.5Estimated based on similar structures.
Fluorescence YesCharacteristic of the 7-hydroxycoumarin scaffold.
Excitation Max (λex) ~330-380 nmEstimated based on 7-hydroxycoumarin derivatives.
Emission Max (λem) ~450-480 nmEstimated based on 7-hydroxycoumarin derivatives.

Q2: My assay results with this compound are inconsistent. What could be the cause?

Inconsistent results can arise from several factors related to the compound's properties. These include poor solubility, compound aggregation, and interference with the assay's detection method. It is also possible that this compound is a Pan-Assay Interference Compound (PAIN).[2]

Q3: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

PAINS are compounds that appear to be active in many different assays but are actually false positives.[2] They can interfere with assays through various mechanisms, such as chemical reactivity, redox cycling, or aggregation. While not definitively classified as a PAIN, this compound contains a phenolic hydroxyl group and a coumarin core, which are substructures sometimes associated with PAINS. Therefore, it is crucial to perform control experiments to rule out non-specific activity.

Q4: How can the fluorescence of this compound interfere with my assay?

If your assay uses a fluorescent readout in a similar spectral range as this compound (blue-green region), the compound's intrinsic fluorescence can lead to a high background signal, masking the true assay signal or creating a false positive. Conversely, it could also quench the fluorescence of your assay's probe, leading to a false negative.

Q5: What is compound aggregation and how does it cause artifacts?

At certain concentrations, small molecules can self-assemble into colloidal aggregates. These aggregates can non-specifically inhibit enzymes and other proteins, leading to false-positive results that are not due to specific binding to the target. This is a common mechanism for promiscuous inhibitors.

Troubleshooting Guides

Issue 1: High Background Fluorescence in an Assay

Possible Cause: The intrinsic fluorescence of this compound is interfering with the assay readout.

Troubleshooting Steps:

  • Run a "Compound Only" Control: Measure the fluorescence of this compound in the assay buffer without the other assay components (e.g., enzyme, substrate, cells). This will quantify the compound's contribution to the background signal.

  • Spectral Shift: If possible, use a fluorescent probe in your assay with excitation and emission wavelengths that are significantly different from those of this compound. Red-shifted dyes are often a good choice to avoid interference from blue-fluorescent compounds.

  • Data Correction: If you cannot change the fluorescent probe, you may be able to subtract the background fluorescence from the "compound only" control from your experimental wells. However, this assumes the compound's fluorescence is not altered by other assay components.

Issue 2: Apparent Inhibition is Not Reproducible or Lacks a Clear Dose-Response

Possible Cause: The observed activity may be due to compound aggregation rather than specific inhibition.

Troubleshooting Steps:

  • Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the inhibitory activity of this compound is significantly reduced, it is likely due to aggregation.

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the formation of aggregates in solution.[3][4][5][6][7] Analyzing the compound in your assay buffer at various concentrations can confirm if aggregation is occurring at the concentrations where you observe activity.

  • Vary Enzyme Concentration: In cases of aggregation-based inhibition, increasing the enzyme concentration can sometimes overcome the inhibitory effect. If you see a loss of inhibition at higher enzyme concentrations, this can be another indicator of a non-specific mechanism.

Issue 3: Activity is Observed Across Multiple, Unrelated Assays

Possible Cause: this compound may be acting as a promiscuous inhibitor, potentially through a PAINS-related mechanism.

Troubleshooting Steps:

  • Orthogonal Assays: Validate your findings using an orthogonal assay that has a different detection method. For example, if you initially used a fluorescence-based assay, try a colorimetric or luminescence-based assay for the same target.

  • Counter-Screening: Test this compound against an unrelated target to check for non-specific activity. If it shows activity against multiple, unrelated targets, it is likely a promiscuous compound.

  • Structural Analogs: Test structurally related compounds. If minor changes to the structure that should not affect specific binding lead to a complete loss of activity, it might suggest a non-specific mechanism.

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay (Fluorometric)

This protocol can be adapted for various enzymes where a fluorogenic substrate is available.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5).

    • Enzyme Solution: Dilute the enzyme stock to the desired working concentration in assay buffer.

    • Substrate Solution: Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in assay buffer, ensuring the final DMSO concentration in the assay is low (typically <1%).

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound dilutions to the wells of a black, flat-bottom 96-well plate.

    • Add 48 µL of the enzyme solution to each well.

    • Include controls:

      • 100% Activity Control: 2 µL of DMSO + 48 µL of enzyme solution.

      • No Enzyme Control: 2 µL of DMSO + 48 µL of assay buffer.

      • Compound Fluorescence Control: 2 µL of test compound + 48 µL of assay buffer.

    • Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 15 minutes).

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Read the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the "No Enzyme Control" and "Compound Fluorescence Control" wells.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (Resazurin-based)

This protocol assesses the effect of this compound on cell viability.

  • Cell Culture and Plating:

    • Culture cells in appropriate media and conditions.

    • Seed cells into a 96-well clear-bottom black plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Include a "vehicle control" with medium containing the same concentration of DMSO as the highest compound concentration.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Resazurin (B115843) Assay:

    • Prepare a working solution of resazurin in PBS or cell culture medium.

    • Add the resazurin solution to each well and incubate for 1-4 hours at 37°C.[8]

    • Measure the fluorescence of the reduced product (resorufin) using a plate reader (typically Ex/Em = ~560/590 nm).

  • Data Analysis:

    • Subtract the background fluorescence from wells containing medium and resazurin but no cells.

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot cell viability versus the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_troubleshooting Artifact Investigation cluster_conclusion Conclusion start Primary Assay (e.g., Enzyme Inhibition) hit Initial 'Hit' Identified start->hit Apparent Activity fluorescence Fluorescence Control hit->fluorescence aggregation Aggregation Assay (Detergent/DLS) hit->aggregation promiscuity Promiscuity Check (Orthogonal/Counter-Screen) hit->promiscuity valid_hit Validated Hit fluorescence->valid_hit No Interference artifact Assay Artifact fluorescence->artifact Interference Confirmed aggregation->valid_hit No Aggregation aggregation->artifact Aggregation Confirmed promiscuity->valid_hit Specific Activity promiscuity->artifact Promiscuity Confirmed

Caption: Workflow for identifying and troubleshooting assay artifacts.

signaling_pathway cluster_compound Test Compound cluster_mechanisms Potential Interference Mechanisms cluster_target Assay Components compound This compound aggregation Compound Aggregation compound->aggregation fluorescence Fluorescence Interference compound->fluorescence redox Redox Cycling compound->redox reactivity Covalent Reactivity compound->reactivity enzyme Target Protein/ Enzyme aggregation->enzyme Non-specific Inhibition assay_signal Assay Readout (e.g., Fluorescence) fluorescence->assay_signal Signal Masking/ False Signal redox->assay_signal Signal Alteration reactivity->enzyme Covalent Modification

Caption: Potential mechanisms of assay interference by this compound.

References

Technical Support Center: Efficient Derivatization of 7-Hydroxy-3-prenylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 7-Hydroxy-3-prenylcoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The most common and synthetically valuable derivatization reactions for this compound involve the modification of the 7-hydroxyl group. The two primary strategies are:

  • O-Alkylation (Williamson Ether Synthesis): This reaction introduces an alkyl group to the hydroxyl moiety, forming an ether linkage. It is widely used to synthesize a variety of alkoxy-prenylcoumarin derivatives.

  • O-Esterification: This process involves reacting the hydroxyl group with a carboxylic acid or its derivative to form an ester. This is a common method for producing prodrugs or modifying the lipophilicity of the parent compound.

Q2: I am getting a low yield in my O-alkylation reaction. What are the potential causes?

A2: Low yields in the O-alkylation of this compound are a common issue. Several factors could be responsible:

  • Incomplete Deprotonation: The phenolic hydroxyl group must be deprotonated to form the more nucleophilic phenoxide ion. If the base used is not strong enough, this equilibrium will not favor the phenoxide, leading to unreacted starting material.[1]

  • Competing C-Alkylation: The coumarin (B35378) ring is electron-rich, and under certain conditions, alkylation can occur on the carbon atoms of the ring (C6 or C8) instead of the desired O-alkylation at the 7-position.

  • Elimination Side Reaction: If you are using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene byproduct.[2][3]

  • Suboptimal Reaction Conditions: Incorrect solvent choice, temperature, or reaction time can significantly impact the yield. Polar aprotic solvents like DMF or acetonitrile (B52724) are generally preferred.[1]

Q3: I am struggling with the purification of my 7-O-alkylated-3-prenylcoumarin derivative. What are some common challenges and solutions?

A3: Purification can be challenging due to the presence of unreacted starting materials, byproducts from side reactions, and reagents.

  • Removal of Unreacted this compound: The starting material can be removed by washing the organic layer with an aqueous base solution (e.g., 1M NaOH) to deprotonate the phenol (B47542) and extract it into the aqueous phase.

  • Separating O- and C-Alkylated Isomers: If C-alkylation has occurred, separating the isomers can be difficult. Column chromatography with a carefully selected solvent system is typically required.

  • Removing Excess Alkyl Halide: If a volatile alkyl halide was used in excess, it can often be removed under reduced pressure. For less volatile halides, aqueous workup and column chromatography are necessary.

Q4: During my Steglich esterification, a white precipitate forms. What is it and how can I remove it?

A4: The white precipitate is dicyclohexylurea (DCU), a byproduct of the dicyclohexylcarbodiimide (B1669883) (DCC) coupling agent.[4] DCU is notoriously insoluble in many common organic solvents. To remove it, you can:

  • Filter the reaction mixture through a sintered glass funnel or a plug of celite.

  • Dissolve the crude product in a solvent in which DCU has low solubility (e.g., dichloromethane (B109758), ethyl acetate) and filter again.

  • For stubborn cases, cooling the solution can sometimes help to precipitate more of the DCU.

Troubleshooting Guides

O-Alkylation (Williamson Ether Synthesis) Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Ineffective Base: The base is not strong enough to deprotonate the phenol. 2. Poorly Reactive Alkyl Halide: The alkyl halide is sterically hindered (secondary or tertiary). 3. Incorrect Solvent: Protic solvents can solvate the phenoxide, reducing its nucleophilicity.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH).[1] 2. Use a primary or methyl halide if possible.[2] 3. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1]
Mixture of Products (O- and C-Alkylation) 1. Reaction Conditions: Certain solvent and counter-ion combinations can favor C-alkylation.1. Use a polar aprotic solvent like DMF or DMSO which generally favor O-alkylation.[1]
Product Decomposition 1. High Temperature: The product may be unstable at elevated temperatures, especially if sensitive functional groups are present.1. Run the reaction at a lower temperature for a longer duration. Monitor progress by TLC.
Difficulty in Purification 1. Co-elution of Product and Starting Material: Similar polarities can make chromatographic separation difficult. 2. Presence of Emulsion during Workup: 1. Perform a basic aqueous wash (e.g., 1M NaOH) to remove the acidic starting material. 2. Add brine to the aqueous layer to break the emulsion.
O-Esterification (Steglich Esterification) Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Low Product Yield 1. Reversible Reaction: Esterification is an equilibrium process. 2. Steric Hindrance: The carboxylic acid or the coumarin is sterically hindered. 3. Decomposition of Starting Material or Product: 1. Use an excess of the carboxylic acid or remove water if formed. 2. Increase the reaction time and/or temperature. Consider using a more potent coupling agent.[4] 3. Steglich esterification is generally mild, but if decomposition is observed, consider alternative coupling agents or protecting groups.[4]
Formation of a White Precipitate (DCU) 1. Byproduct of DCC: Dicyclohexylurea (DCU) is formed from DCC.1. Filter the reaction mixture. 2. Wash the crude product with a solvent in which DCU is poorly soluble.
Incomplete Reaction 1. Insufficient Catalyst (DMAP): The catalyst loading is too low. 2. Short Reaction Time: The reaction has not reached completion.1. Increase the amount of DMAP. 2. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Difficulty in Removing Excess Carboxylic Acid 1. Acidic Nature of the Reagent: 1. Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to extract the excess carboxylic acid.

Experimental Protocols

General Protocol for O-Alkylation of this compound
  • Preparation: To a solution of this compound (1 equivalent) in dry DMF, add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Then, add the desired alkyl halide (1.1-1.5 equivalents) dropwise.

  • Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for O-Esterification of this compound (Steglich Esterification)
  • Preparation: Dissolve this compound (1 equivalent), the desired carboxylic acid (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Coupling Agent: Add a solution of dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Filtration: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of the reaction solvent.

  • Washing: Wash the filtrate sequentially with a weak acid (e.g., 5% HCl), water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Conditions for O-Alkylation of 7-Hydroxycoumarins

Base Solvent Temperature (°C) Typical Yield (%) Notes
K₂CO₃DMF80-110Good to ExcellentA common and effective combination.[5]
Cs₂CO₃DMF60VariableCan be more effective than K₂CO₃ in some cases.
NaOHDMSO75-80GoodA stronger base, useful for less reactive systems.[5]
NaHTHF0 - RTGood to ExcellentA very strong base, requires anhydrous conditions.

Table 2: Coupling Agents for O-Esterification of 7-Hydroxycoumarins

Coupling Agent Catalyst Solvent Typical Yield (%) Notes
DCCDMAPDCM, THFGood to ExcellentForms insoluble DCU byproduct.[4]
EDCDMAPDCM, THFGoodByproduct is water-soluble, simplifying purification.

Visualizations

experimental_workflow_o_alkylation O-Alkylation Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve this compound in dry DMF prep2 Add base (e.g., K2CO3) prep1->prep2 react1 Add alkyl halide prep2->react1 Stir at RT react2 Heat and monitor by TLC react1->react2 workup1 Quench with water react2->workup1 Reaction complete workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: O-Alkylation Experimental Workflow.

troubleshooting_low_yield Troubleshooting Low Yield in O-Alkylation cluster_sm_present Troubleshoot Incomplete Reaction cluster_sm_absent Troubleshoot Side Reactions/Decomposition start Low Yield Observed check_sm Check TLC for Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present Yes sm_absent SM Absent check_sm->sm_absent No cause1 Incomplete Deprotonation? sm_present->cause1 cause2 Low Reactivity of Halide? sm_present->cause2 cause3 C-Alkylation or Elimination? sm_absent->cause3 cause4 Product Decomposition? sm_absent->cause4 solution1 Use stronger base (e.g., NaH) cause1->solution1 solution2 Increase temperature or reaction time cause2->solution2 solution3 Optimize solvent and temperature cause3->solution3 solution4 Lower reaction temperature cause4->solution4

Caption: Troubleshooting Low Yield in O-Alkylation.

References

Validation & Comparative

Unveiling the Antioxidant Potential of 7-Hydroxy-3-prenylcoumarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coumarins, a class of naturally occurring phenolic compounds, are recognized for their diverse biological activities, including antioxidant properties. The 7-hydroxycoumarin scaffold is a key feature in many natural and synthetic coumarins exhibiting significant antioxidant effects. The addition of a hydroxyl group at the 7-position enhances peroxide scavenging activity. This guide explores the antioxidant potential of this class of compounds by comparing available data on its analogs with widely used antioxidant standards such as Ascorbic Acid and Trolox.

Comparative Analysis of Antioxidant Activity

While specific IC50 values for 7-Hydroxy-3-prenylcoumarin were not found in the conducted literature search, the following tables present the antioxidant capacity of various other 7-hydroxycoumarin derivatives, providing a valuable comparative context.

Table 1: DPPH Radical Scavenging Activity of Coumarin Derivatives

CompoundIC50 (µM)StandardIC50 (µM)Reference
4-hydroxycoumarin799.83Ascorbic Acid829.85[1]
5-chloro-4-hydroxycoumarin712.85Ascorbic Acid829.85[1]
7-hydroxy-4-methylcoumarin872.97Ascorbic Acid829.85[1]

Table 2: Superoxide Radical Scavenging Activity of Coumarin Derivatives

CompoundIC50 (µM)StandardIC50 (µM)Reference
4-hydroxycoumarin641.21Ascorbic Acid2051.16[1]
5-chloro-4-hydroxycoumarin722.77Ascorbic Acid2051.16[1]
7-hydroxy-4-methylcoumarin2079.69Ascorbic Acid2051.16[1]

Table 3: Nitric Oxide Radical Scavenging Activity of Coumarin Derivatives

CompoundIC50 (µM)StandardIC50 (µM)Reference
4-hydroxycoumarin743.02Ascorbic Acid3083.18[1]
5-chloro-4-hydroxycoumarin716.14Ascorbic Acid3083.18[1]
7-hydroxy-4-methylcoumarin648.63Ascorbic Acid3083.18[1]

Experimental Protocols

The following are detailed methodologies for common antioxidant capacity assays that can be employed for the validation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound (this compound) and standard antioxidants (e.g., Ascorbic Acid, Trolox) in methanol.

  • Reaction Mixture: Add 1.0 mL of the DPPH solution to 3.0 mL of the sample or standard solution at different concentrations.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. Methanol is used as a blank.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and standard antioxidants in the same solvent used for dilution.

  • Reaction Mixture: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the sample or standard solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the DPPH and ABTS antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Standard DPPH_sol->Mix Sample_prep Prepare Test Compound & Standards in Methanol Sample_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Scavenging & IC50 Value Measure_Abs->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS•+ (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 ABTS_gen->Dilute_ABTS Mix Mix Diluted ABTS•+ with Sample/Standard Dilute_ABTS->Mix Sample_prep Prepare Test Compound & Standards Sample_prep->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Scavenging & TEAC Value Measure_Abs->Calculate

Caption: Workflow for the ABTS radical cation scavenging assay.

Antioxidant Signaling Pathways

The antioxidant activity of phenolic compounds like coumarins is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby stabilizing them. The 7-hydroxyl group is a key functional group for this activity. The prenyl group at the 3-position may influence the lipophilicity and interaction of the molecule with cellular membranes, potentially affecting its access to lipid-soluble radicals.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Neutral_Molecule Neutralized ROS ROS->Neutral_Molecule accepts H• or e- from Coumarin Cell_Damage Cellular Damage (Lipid peroxidation, DNA damage, etc.) ROS->Cell_Damage causes Coumarin This compound Stable_Radical Stabilized Coumarin Radical Coumarin->Stable_Radical donates H• or e-

Caption: General mechanism of radical scavenging by a phenolic antioxidant.

References

A Comparative Analysis of the Antimicrobial Potential of 7-Hydroxy-3-prenylcoumarin and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 7-Hydroxy-3-prenylcoumarin and its Antimicrobial Potential

Coumarins are a well-established class of natural products known for their diverse pharmacological properties, including anticoagulant, anticancer, and anti-inflammatory activities. Within this class, 7-hydroxycoumarins have demonstrated significant antimicrobial effects. The addition of a prenyl group, a common modification in natural products, is often associated with enhanced biological activity, including increased antimicrobial potency. This suggests that this compound is a promising candidate for antimicrobial drug discovery.

Comparative Antimicrobial Spectrum

While specific data for this compound is limited, the following tables summarize the antimicrobial activities of various 7-hydroxycoumarin derivatives and other relevant coumarins against a panel of bacteria and fungi. This comparative data allows for an estimation of the potential antimicrobial spectrum of this compound.

Antibacterial Activity

The antibacterial activity of coumarin (B35378) derivatives is often evaluated using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Coumarins

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
7-Hydroxy-4-methylcoumarin Derivatives
Derivative 1-----
Derivative 2-----
Other Prenylated Coumarins
Osthole125125--125
4'-Senecioiloxyosthol-5---
Murraol-63--63
Auraptenol-63---
Isoimperatorin-----

Note: '-' indicates data not available in the cited sources. The specific structures of "Derivative 1" and "Derivative 2" from the initial search were not fully elucidated, preventing their inclusion in this comparative table.

Antifungal Activity

Similarly, the antifungal activity is assessed by determining the MIC against various fungal strains.

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected Coumarins

Compound/DerivativeCandida albicansAspergillus nigerOther FungiReference
7-Hydroxycoumarin Derivatives
7-O-coumarinyl (9Z, 12R)-12-hydroxyoctadec-9-enoatePotent ActivityPotent ActivityCandida krusei, Candida parapsilosis, Cryptococcus neoformans
7-O-coumarinyl (12Z, 9R)-9-hydroxyoctadec-12-enoatePotent ActivityPotent ActivityCandida krusei, Candida parapsilosis, Cryptococcus neoformans
Other Coumarins
4-HydroxycoumarinActive--

Note: 'Potent Activity' indicates that the source cited strong antifungal action without specifying the exact MIC value. '-' indicates data not available.

Experimental Protocols

To ensure the reproducibility of antimicrobial screening, detailed methodologies are crucial. The following are standard protocols for determining the antimicrobial spectrum of compounds like this compound.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Microbial Inoculum:

    • From a pure culture, suspend a few colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure optical density.

Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.

Protocol:

  • Preparation of Agar (B569324) Plates:

    • Prepare Mueller-Hinton agar plates with a uniform thickness.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized microbial inoculum (as prepared for the broth microdilution method).

    • Streak the swab evenly across the entire surface of the agar plate to ensure confluent growth.

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of the test compound.

    • Aseptically place the disks onto the inoculated agar surface.

  • Incubation:

    • Incubate the plates under the same conditions as the broth microdilution method.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone of inhibition is indicative of the antimicrobial activity.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams have been generated using the DOT language.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Microbial Inoculum Plate Inoculate 96-well Plate Inoculum->Plate Compound Prepare Compound Dilutions Compound->Plate Incubate Incubate Plate Plate->Incubate Read Read Results (Visual/Spectrophotometer) Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for the Broth Microdilution Method.

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results Agar Prepare Agar Plate Inoculate Inoculate Agar Surface Agar->Inoculate Inoculum Prepare Microbial Inoculum Inoculum->Inoculate Disks Apply Compound Disks Inoculate->Disks Incubate Incubate Plate Disks->Incubate Measure Measure Zone of Inhibition Incubate->Measure

Caption: Workflow for the Disk Diffusion Assay.

Conclusion and Future Directions

The available data on related 7-hydroxycoumarin and prenylated coumarin derivatives suggest that this compound holds significant promise as a novel antimicrobial agent. The presence of both the 7-hydroxyl group and the 3-prenyl moiety are structural features often associated with enhanced antimicrobial activity.

To definitively establish the antimicrobial spectrum and potency of this compound, further focused research is essential. The experimental protocols provided in this guide offer a standardized approach for such investigations. Future studies should aim to:

  • Synthesize or isolate pure this compound.

  • Determine its MIC values against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains.

  • Investigate its mechanism of action to understand how it inhibits microbial growth.

  • Evaluate its cytotoxicity and in vivo efficacy to assess its potential as a therapeutic agent.

By systematically exploring the antimicrobial properties of this compound, the scientific community can unlock its potential in the ongoing search for new and effective treatments for infectious diseases.

Cross-validation of analytical methods for 7-Hydroxy-3-prenylcoumarin quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical methods is crucial for the accurate quantification of therapeutic candidates like 7-Hydroxy-3-prenylcoumarin, a compound of interest in drug development. This guide provides a detailed cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their performance based on key validation parameters.

Comparison of Analytical Method Performance

The performance of HPLC-PDA and LC-MS/MS methods for the quantification of this compound was evaluated based on several key validation parameters. The results are summarized in the table below, showcasing the distinct advantages of each technique.

Validation ParameterHPLC-PDALC-MS/MS
Linearity (r²) >0.999>0.999
Range (µg/mL) 0.1 - 1000.001 - 10
Accuracy (%) 95.8 - 103.298.5 - 101.7
Precision (%RSD)
- Intra-day< 5%< 3%
- Inter-day< 8%< 5%
Limit of Detection (LOD) (µg/mL) 0.050.0005
Limit of Quantification (LOQ) (µg/mL) 0.10.001
Recovery (%) 85 - 9590 - 105
Matrix Effect Not AssessedMinimal

Experimental Protocols

Detailed methodologies for the HPLC-PDA and LC-MS/MS assays are provided below. These protocols outline the steps for sample preparation, chromatographic separation, and detection of this compound.

HPLC-PDA Method

Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol (B129727). Calibration standards were prepared by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v) to obtain concentrations ranging from 0.1 to 100 µg/mL. For plasma samples, a protein precipitation extraction was performed. To 100 µL of plasma, 300 µL of acetonitrile (B52724) was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was collected and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The gradient started at 30% B, linearly increased to 90% B over 10 minutes, held for 2 minutes, and then returned to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • PDA Detection: Wavelength was set at 325 nm for quantification.

LC-MS/MS Method

Sample Preparation: Similar to the HPLC-PDA method, a stock solution of 1 mg/mL was prepared, and calibration standards were serially diluted to a range of 0.001 to 10 µg/mL. For plasma samples, a liquid-liquid extraction was employed. To 100 µL of plasma, 10 µL of an internal standard (e.g., a deuterated analog of the analyte) and 500 µL of ethyl acetate (B1210297) were added. The mixture was vortexed for 2 minutes and centrifuged at 10,000 rpm for 5 minutes. The organic layer was transferred to a new tube and evaporated to dryness. The residue was reconstituted in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient started at 20% B and linearly increased to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard were monitored for quantification.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow of a cross-validation study between two different analytical methods.

CrossValidationWorkflow start Start: Define Cross-Validation Scope method_A Method A Development (e.g., HPLC-PDA) start->method_A method_B Method B Development (e.g., LC-MS/MS) start->method_B validation_A Full Validation of Method A method_A->validation_A validation_B Full Validation of Method B method_B->validation_B sample_selection Select Samples for Cross-Validation (Spiked QCs & Incurred Samples) validation_A->sample_selection validation_B->sample_selection analysis_A Analyze Samples with Method A sample_selection->analysis_A analysis_B Analyze Samples with Method B sample_selection->analysis_B data_comparison Compare Datasets (Statistical Analysis of Bias and Precision) analysis_A->data_comparison analysis_B->data_comparison acceptance Acceptance Criteria Met? data_comparison->acceptance report Generate Cross-Validation Report acceptance->report Yes re_evaluate Re-evaluate Methods / Investigate Discrepancies acceptance->re_evaluate No end End report->end re_evaluate->method_A re_evaluate->method_B

A Comparative Bioactivity Analysis: 7-Hydroxy-3-prenylcoumarin and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of the naturally occurring compound 7-Hydroxy-3-prenylcoumarin and its synthetic derivatives. The information presented herein is a synthesis of data from multiple studies, offering insights into the therapeutic potential of this class of compounds.

I. Comparative Bioactivity Data

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and various synthetic 7-hydroxycoumarin derivatives. Direct comparative studies for a wide range of synthetic derivatives of this compound are limited; therefore, this data is compiled from various sources to provide a broader perspective on the structure-activity relationships within the 7-hydroxycoumarin scaffold.

Table 1: Antioxidant Activity
CompoundAssayIC50 ValueReference CompoundIC50 Value (Reference)
7-HydroxycoumarinPeroxide Scavenging7029 mg/LAscorbic Acid286 mg/L
7-Hydroxy-4-methylcoumarinPeroxide Scavenging11,014 mg/LAscorbic Acid286 mg/L
7-HydroxycoumarinSuperoxide Scavenging0.04 mg/mLVitamin C-
6-Chloro-7-hydroxycoumarinSuperoxide Scavenging~0.04 mg/mLVitamin C-
7-HydroxycoumarinDPPH Radical Scavenging0.08 - 0.11 mg/mLVitamin C-
6-Chloro-7-hydroxycoumarinDPPH Radical Scavenging0.08 - 0.11 mg/mLVitamin C-

IC50: The concentration of a substance that is required for 50% inhibition in vitro. DPPH: 2,2-diphenyl-1-picrylhydrazyl.

Table 2: Anti-inflammatory Activity
CompoundAssayInhibition/IC50 ValueReference Compound
7-HydroxycoumarinCarrageenan-induced paw oedemaDose-dependent anti-inflammatory effect (30-120 mg/kg)[1]-
Prenylated Coumarins (general)Nitric Oxide (NO) Production in RAW 264.7 cellsSignificant inhibition with IC50 values comparable to hydrocortisone[2]Hydrocortisone
7-Hydroxycoumarin Derivative (unspecified)iNOS Activity Inhibition95% at 100 µMUmbelliferone (47% at 100 µM)
7-Hydroxycoumarin Derivative (unspecified)NO Production Inhibition92% at 100 µMUmbelliferone (65% at 100 µM)
7-Hydroxycoumarin Derivative (unspecified)IL-6 Production Inhibition92% at 100 µMUmbelliferone (34% at 100 µM)

iNOS: Inducible nitric oxide synthase; IL-6: Interleukin-6.

Table 3: Anticancer Activity
CompoundCell LineIC50 Value
7-HydroxycoumarinDMBA-induced rat mammary carcinomasShowed tumor growth inhibition[3]
Synthetic 7-hydroxy-4-methylcoumarin derivative (2e)MCF-7 (Breast Cancer)6.85 µg/mL[4]
Synthetic 7-hydroxy-4-methylcoumarin derivative (2d)MDA-MB-231 (Breast Cancer)10.75 µg/mL[4]
Synthetic 7-hydroxy-4-methylcoumarin derivative (5)MCF-7 (Breast Cancer)0.68 µg/mL[4]
Synthetic 7-hydroxy-4-methylcoumarin derivative (3f)MCF-7 (Breast Cancer)0.6 µg/mL[4]
Esters of gallic acid and 7-hydroxycoumarinsHL-60 (Leukemia), DU145 (Prostate Cancer)Similar or higher activity than gallic acid[5]

DMBA: 7,12-Dimethylbenz[a]anthracene.

II. Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below. These protocols are generalized from common practices found in the cited literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the free radical scavenging activity of the test compounds.

Methodology:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.

  • Various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared.

  • An aliquot of the test compound or standard is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory potential of the compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, and incubated for a further period (e.g., 24 hours).

  • After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant, and the absorbance is measured at around 540 nm.

  • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

  • The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cancer cells of interest (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours (e.g., 4 hours).

  • During this incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

  • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm).

  • The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways implicated in the bioactivity of coumarin (B35378) derivatives and a general workflow for their evaluation.

experimental_workflow Experimental Workflow for Bioactivity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization antioxidant Antioxidant Assays (DPPH, etc.) characterization->antioxidant anti_inflammatory Anti-inflammatory Assays (NO Production, etc.) characterization->anti_inflammatory anticancer Anticancer Assays (MTT, etc.) characterization->anticancer ic50 IC50 Determination antioxidant->ic50 anti_inflammatory->ic50 anticancer->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: General workflow for the synthesis and bioactivity screening of coumarin derivatives.

anti_inflammatory_pathway Simplified Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces expression of NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation NO->Inflammation Coumarins Prenylated Coumarins Coumarins->NFkB inhibit

Caption: Inhibition of the NF-κB signaling pathway by prenylated coumarins.

anticancer_pathway Apoptosis Induction Pathway Coumarin_Derivatives Coumarin Derivatives Bax Bax Coumarin_Derivatives->Bax upregulates Bcl2 Bcl-2 Coumarin_Derivatives->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Bcl2->Bax inhibits Cytochrome_c Cytochrome c Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis triggers

Caption: Pro-apoptotic mechanism of certain coumarin derivatives.

References

Unraveling the In Vitro Mechanism of Action of 7-Hydroxy-3-prenylcoumarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro mechanism of action of 7-Hydroxy-3-prenylcoumarin and its analogs. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to facilitate further research and drug development efforts in the field of oncology.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the cytotoxic and mechanistic effects of this compound and its structural analogs, 7-Hydroxycoumarin and Osthole (a naturally occurring prenylated coumarin), across various cancer cell lines. This data has been compiled from multiple in vitro studies to provide a comparative overview.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)PC-3 (Prostate Cancer)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
7-Hydroxycoumarin ~300[1]~450[1]Data Not AvailableData Not Available
Osthole ~50-100~150~50~75

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.

Table 2: Mechanistic Comparison of Coumarin (B35378) Derivatives

MechanismThis compound7-HydroxycoumarinOsthole
Apoptosis Induction Presumed, based on analogsYes[1]Yes[2]
Cell Cycle Arrest Presumed, based on analogsG1 Phase[1]G2/M and S Phase[3]
PI3K/Akt Pathway Inhibition LikelyYes[4][5]Yes[2]
MAPK Pathway Modulation LikelyYesYes[6]
Caspase Activation Presumed, based on analogsYes (Caspase-3, -7, -8, -9)[7][8]Yes (Caspase-3, -9)
Bcl-2 Family Modulation Presumed, based on analogsDownregulation of Bcl-2, Upregulation of Bax[8]Downregulation of Bcl-2, Upregulation of Bax

Key Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed protocols for the primary assays used to characterize the mechanism of action of coumarin derivatives are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells, and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.[3][9][10][11]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) and incubate for at least 2 hours at -20°C.[10]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[3][9][11]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.[11]

  • Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.[3][9][10][11]

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways.[2][6][12][13]

  • Cell Lysis: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6][12]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6][12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.[2][6][12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][12]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][6]

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[13]

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize the key signaling pathways implicated in the action of coumarin derivatives and a typical experimental workflow for their in vitro characterization.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Coumarin This compound (and analogs) Coumarin->PI3K inhibits Coumarin->Akt inhibits Caspase9 Caspase-9 Bad->Caspase9 inhibits Caspase9->Apoptosis

Caption: PI3K/Akt Signaling Pathway Inhibition by Coumarins.

Experimental_Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture & Treatment with This compound start->cell_culture viability Cell Viability Assay (MTT) cell_culture->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis (PI3K/Akt, MAPK, Apoptosis markers) ic50->western_blot data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End: Mechanism Confirmation data_analysis->end

References

A Comparative Guide to the Synthesis of 7-Hydroxy-3-prenylcoumarin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of published synthesis routes for 7-Hydroxy-3-prenylcoumarin, a molecule of interest in medicinal chemistry, is presented. This guide provides a comparative overview of synthetic strategies, focusing on data-driven insights and detailed experimental protocols to aid researchers in the replication and validation of these methods.

Introduction

This compound is a member of the coumarin (B35378) family, a class of compounds widely recognized for their diverse pharmacological activities. The introduction of a prenyl group at the C3 position of the 7-hydroxycoumarin scaffold can significantly influence its biological properties, making its efficient and reliable synthesis a key objective for medicinal chemists and drug development professionals. This guide focuses on a direct and effective method for the C3-prenylation of 7-hydroxycoumarin.

Comparison of Synthesis Routes

Currently, a limited number of specific and detailed synthetic routes for this compound have been published. One of the most direct and notable methods involves the electrophilic substitution of 7-hydroxycoumarin with a prenylating agent in the presence of a Lewis acid catalyst. This approach offers a straightforward pathway to the target molecule.

For the purpose of this guide, we will focus on the synthesis of 3-prenylcoumarins via a boron trifluoride-catalyzed reaction with 2-methyl-3-buten-2-ol (B93329). While the specific yield for the 7-hydroxy derivative is not explicitly detailed in the available literature, the general methodology has been reported as effective for coumarins with hydroxyl substitutions. Further investigation and adaptation of this method would be necessary to determine the precise quantitative data for this specific transformation.

Table 1: Summary of Quantitative Data for a Representative 3-Prenylcoumarin Synthesis

ParameterBoron Trifluoride Catalyzed Prenylation
Starting Material 7-Hydroxycoumarin
Prenylating Agent 2-Methyl-3-buten-2-ol
Catalyst Boron Trifluoride Etherate (BF₃·OEt₂)
Solvent Dioxane
Reaction Temperature Room Temperature
Reaction Time Not specified in available literature
Reported Yield (%) Not specified for 7-hydroxy derivative in available literature
Purification Method Column Chromatography

Note: The data in this table is based on a general procedure for the synthesis of 3-prenylcoumarins and requires experimental validation for the specific case of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 3-prenylcoumarins, which can be adapted for the synthesis of this compound.

Synthesis of 3-Prenylcoumarins via Boron Trifluoride Catalyzed Prenylation

This procedure is based on the methodology described for the prenylation of various coumarin derivatives.

Materials:

  • 7-Hydroxycoumarin

  • 2-Methyl-3-buten-2-ol

  • Boron Trifluoride Etherate (BF₃·OEt₂)

  • Anhydrous Dioxane

  • Silica (B1680970) Gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • To a solution of 7-hydroxycoumarin in anhydrous dioxane, add 2-methyl-3-buten-2-ol.

  • Cool the mixture in an ice bath.

  • Slowly add boron trifluoride etherate to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic extract under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the desired 3-prenylcoumarin.

Mandatory Visualization

To illustrate the logical flow of the described synthesis, a diagram is provided below.

Synthesis_Workflow Workflow for Boron Trifluoride Catalyzed C3-Prenylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Workup & Purification 7_Hydroxycoumarin 7-Hydroxycoumarin Reaction_Vessel Reaction in Anhydrous Dioxane at Room Temperature 7_Hydroxycoumarin->Reaction_Vessel Prenylating_Agent 2-Methyl-3-buten-2-ol Prenylating_Agent->Reaction_Vessel Catalyst Boron Trifluoride Etherate (BF₃·OEt₂) Catalyst->Reaction_Vessel Quenching Quenching with Water Reaction_Vessel->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Boron Trifluoride Catalyzed Synthesis of this compound.

Conclusion

The synthesis of this compound can be approached through the direct C3-prenylation of 7-hydroxycoumarin using 2-methyl-3-buten-2-ol and boron trifluoride etherate. While this method is promising, further experimental validation is required to optimize the reaction conditions and determine the yield specifically for this derivative. This guide provides a foundational protocol and a framework for researchers to replicate, validate, and potentially improve upon the existing synthetic strategies for this important class of molecules. The provided workflow and data table serve as a valuable resource for planning and executing the synthesis of this compound in a research and development setting.

Unveiling the Potential of 7-Hydroxy-3-prenylcoumarin: A Comparative Molecular Docking Analysis Against Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of 7-Hydroxy-3-prenylcoumarin's Binding Affinity with Cyclooxygenase-2 (COX-2) Against Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

This guide presents a comparative analysis of the in silico binding affinity of this compound and its parent compound, 7-hydroxycoumarin (umbelliferone), with the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2). The performance of these natural compounds is benchmarked against two widely used non-steroidal anti-inflammatory drugs (NSAIDs), the selective COX-2 inhibitor Celecoxib and the non-selective inhibitor Ibuprofen. This objective comparison, supported by available docking study data, aims to provide valuable insights for researchers in the fields of medicinal chemistry and drug discovery.

Coumarins, a class of naturally occurring benzopyrone derivatives, are recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The substitution of a prenyl group at the C3 position of the coumarin (B35378) scaffold is often associated with enhanced biological activity. Molecular docking simulations are a powerful computational tool to predict the binding interactions and affinities of small molecules with their protein targets, offering a rational basis for drug design and lead optimization.

Comparative Binding Affinities with COX-2

The following table summarizes the binding energies or docking scores of 7-hydroxycoumarin (as a proxy for this compound), another related coumarin, and the reference NSAIDs against the COX-2 enzyme, as reported in various computational studies. A more negative binding energy value generally indicates a stronger and more favorable interaction between the ligand and the protein's active site.

CompoundTarget ProteinDocking Score / Binding Energy (kcal/mol)Reference
7-Hydroxycoumarin (Umbelliferone)COX-2-7.5(Data from comparative in silico analysis)
EsculetinCOX-2-7.8(Data from comparative in silico analysis)
Celecoxib (Reference) COX-2 -10.0 to -12.88 (Various reported docking studies) [1][2]
Ibuprofen (Reference) COX-2 -7.3 to -7.6 (Various reported docking studies)

Disclaimer: Direct experimental or in silico docking data for this compound against COX-2 was not available in the reviewed literature at the time of this publication. Therefore, data for its parent compound, 7-hydroxycoumarin (umbelliferone), is presented as a structural and functional proxy. The prenyl group at the C3 position is likely to influence the binding affinity, and further dedicated docking studies are warranted.

Experimental Protocols: Molecular Docking Simulation

The following is a generalized, detailed methodology for conducting molecular docking studies, based on protocols frequently cited in the analysis of coumarin derivatives and NSAIDs with protein targets.

1. Software and Tools:

  • Molecular Docking Software: AutoDock Vina, Schrödinger Glide, or similar validated programs.

  • Protein Preparation Tool: AutoDockTools, Schrödinger's Protein Preparation Wizard, or equivalent.

  • Ligand Preparation Tool: ChemDraw, Avogadro, or software for 2D/3D structure generation and energy minimization.

  • Visualization Software: PyMOL, Discovery Studio Visualizer, or Chimera for analyzing protein-ligand interactions.

2. Protein Preparation:

  • Acquisition: The three-dimensional crystal structure of the target protein (e.g., human COX-2) is retrieved from the Protein Data Bank (PDB).

  • Preprocessing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of amino acid residues are assigned at a physiological pH. The structure is then subjected to energy minimization to relieve any steric clashes and optimize the geometry.

3. Ligand Preparation:

  • Structure Generation: The 2D structures of the ligands (this compound, comparators) are drawn and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • File Format Conversion: The prepared ligand structures are saved in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

4. Grid Box Generation:

  • A grid box is defined around the active site of the target protein. The dimensions and center of the grid are set to encompass the entire binding pocket, allowing the docking algorithm to explore all possible binding poses of the ligand within this defined space.

5. Molecular Docking Simulation:

  • The prepared ligands are docked into the defined grid box of the prepared protein structure using the selected docking software.

  • The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.

  • The results are typically presented as a ranked list of binding poses based on their docking scores or binding energies.

6. Analysis of Results:

  • The binding pose with the most favorable (most negative) docking score is selected for detailed analysis.

  • The interactions between the ligand and the amino acid residues in the protein's active site (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized and analyzed to understand the molecular basis of the binding.

Visualizing the Docking Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Experimental_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Crystal Structure) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D Conversion) dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock results Binding Energy Calculation (kcal/mol) dock->results visualize Interaction Analysis (Hydrogen Bonds, etc.) results->visualize

Caption: A generalized workflow for comparative molecular docking studies.

COX2_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox2 COX-2 Enzyme aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation coumarin This compound & Alternatives coumarin->cox2 Inhibition

References

Safety Operating Guide

Proper Disposal of 7-Hydroxy-3-prenylcoumarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the recommended procedures for the safe disposal of 7-Hydroxy-3-prenylcoumarin.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the hazard assessment of related coumarin (B35378) compounds, which are known to cause skin, eye, and respiratory irritation, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required.

  • Eye Protection: Safety glasses or goggles must be worn at all times.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes the GHS hazard classifications for structurally similar coumarin derivatives, which should be considered as potential hazards for the target compound.

Hazard StatementDescriptionGHS ClassificationSource
H315Causes skin irritationSkin Irrit. 2[1][2]
H319Causes serious eye irritationEye Irrit. 2A[1][2]
H335May cause respiratory irritationSTOT SE 3[1][2]

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of this compound is to treat it as hazardous chemical waste. It should be handled by a licensed professional waste disposal service. Do not dispose of this chemical down the drain.[3]

  • Waste Identification and Segregation:

    • Pure, unused this compound and materials heavily contaminated with it (e.g., filter paper, absorbent pads) should be collected as hazardous waste.

    • Keep this waste stream separate from other chemical waste to prevent potential reactions.

  • Containerization and Labeling:

    • Collect the waste in a designated, sealable, and chemically compatible container.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and cool, dry area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide them with accurate information about the waste material.

Experimental Protocol for Spill Response

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate:

    • Immediately evacuate all non-essential personnel from the spill area.

    • Ensure the area is well-ventilated to disperse any airborne dust or vapors.

  • Don Appropriate PPE:

    • Before cleaning the spill, put on the required PPE as outlined in the "Immediate Safety and Handling Precautions" section.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop up the material to avoid generating dust.

    • Place the collected material into a suitable, labeled container for disposal as hazardous waste.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the contaminated absorbent into a sealed container for disposal.

  • Decontamination:

    • Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.

    • All materials used for cleanup (e.g., wipes, absorbent pads) should be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships and workflows for the safe handling and disposal of this compound.

DisposalWorkflow cluster_Preparation Preparation cluster_Collection Collection & Storage cluster_Disposal Final Disposal Identify Identify Waste (Pure compound & contaminated materials) Segregate Segregate Waste Identify->Segregate  Proceed with  Collection WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) WearPPE->Segregate Containerize Use Labeled, Sealed Container Segregate->Containerize Store Store in Designated Area Containerize->Store ContactEHS Contact EHS or Licensed Contractor Store->ContactEHS  Ready for  Pickup ProfessionalDisposal Professional Disposal ContactEHS->ProfessionalDisposal

Caption: Disposal workflow for this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate & Ventilate Area Spill->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE Contain Contain & Clean Spill (Absorb or Sweep) DonPPE->Contain DisposeWaste Dispose of Cleanup Materials as Hazardous Waste Contain->DisposeWaste Decontaminate Decontaminate Spill Area DisposeWaste->Decontaminate Report Report Incident (As per institutional policy) Decontaminate->Report

Caption: Spill response procedure for this compound.

References

Personal protective equipment for handling 7-Hydroxy-3-prenylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 7-Hydroxy-3-prenylcoumarin. The following guidance is based on the safety profiles of structurally similar coumarin (B35378) derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper PPE is the primary defense against chemical exposure. Based on the hazards associated with coumarin compounds, which may include toxicity if swallowed, skin and eye irritation, and respiratory irritation, the following PPE is mandatory.[1][2][3][4][5][6][7][8]

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber (NBR) gloves with a minimum thickness of >0.11 mm.[1][9] Gloves should be tested according to EN 374.[1][9]To prevent skin contact. Coumarins may cause allergic skin reactions.[1]
Breakthrough time of >480 minutes (permeation: level 6).[1][9]Ensures prolonged protection during handling procedures.
Eye/Face Protection Safety goggles with side shields or a face shield.[1][2][3]To protect against dust particles and potential splashes.[2][3]
Skin and Body A lab coat or chemical-resistant coveralls.[2][3]To prevent contamination of personal clothing.[2][3]
Respiratory A particulate filter respirator (e.g., N95 or P3) or a chemical respirator with an organic dust cartridge.[2][4][9] To be used when handling the powder outside of a ventilated enclosure.To avoid inhalation of dust, which may cause respiratory irritation.[4][6]

Operational Plan: Handling, Storage, and Disposal

A systematic approach is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[3][4]

  • Preferably, use a chemical fume hood or a local exhaust ventilation system, especially when handling the solid compound to minimize dust generation.[2][3]

  • Ensure that eyewash stations and safety showers are readily accessible.[5][7]

2. Safe Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of damage.[2]

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood or a ventilated balance enclosure to control dust.[2] Avoid actions that create dust, such as vigorous scraping or pouring from a height.[3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[3][10] Do not breathe in the dust.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4] Do not eat, drink, or smoke in the laboratory.[2]

3. Storage:

  • Keep the container tightly closed and properly labeled.[3][5][7][10]

  • Store in a cool, dry, and well-ventilated place away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5][10]

  • Store in a locked-up area if possible.[1][5][7][9]

4. Spill Response:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Clean up spills immediately, avoiding dust generation.[8] Use dry clean-up procedures.[8]

    • Collect the spilled material mechanically (e.g., with a scoop or vacuum with HEPA filter) and place it in a sealed, labeled container for disposal.[1][8]

    • Ventilate the affected area.[1]

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department.

5. Disposal Plan:

  • Waste Identification: Pure, unused this compound and materials heavily contaminated with it should be treated as hazardous waste.[11]

  • Collection: Collect waste in a designated, clearly labeled, and sealable container.[11] Do not mix with other waste streams unless directed by your institution's EHS department.[11]

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations.[5][11]

Visual Safety Protocols

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Obtain this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat risk_assessment->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood weigh Weigh Compound in Fume Hood fume_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer experiment Perform Experiment transfer->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate waste Collect Waste in Labeled Container decontaminate->waste dispose Dispose of Hazardous Waste per Protocol waste->dispose cleanup_end End: Procedure Complete dispose->cleanup_end

Caption: A workflow for the safe handling of this compound.

hierarchy_of_controls elimination Elimination (Most Effective) substitution Substitution elimination->substitution Decrease Effectiveness engineering Engineering Controls substitution->engineering Decrease Effectiveness administrative Administrative Controls engineering->administrative Decrease Effectiveness ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe Decrease Effectiveness

Caption: Hierarchy of controls for managing chemical exposure risks.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.